Trospectomycin dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(1S,3R,8S,10S,11R,12S,13S,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8?,10-,11+,12-,13-,14-,15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUBYTYGDOYRU-MMKGXJEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1CC(=O)[C@@]2([C@H](O1)O[C@H]3[C@H]([C@H]([C@@H]([C@H]([C@@H]3O2)NC)O)NC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Trospectomycin Dihydrochloride from Spectinomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of trospectomycin (B1683680) dihydrochloride (B599025) from its parent compound, spectinomycin (B156147). Trospectomycin, a 6'-propyl analog of spectinomycin, exhibits a broader spectrum of antibacterial activity. This document details the underlying chemical transformations, experimental protocols, and quantitative data associated with this synthesis. Included are structured data tables for easy comparison and a visual representation of the experimental workflow to facilitate understanding and replication in a research and development setting.
Introduction
Spectinomycin is an aminocyclitol antibiotic effective against a range of bacteria.[1][2][3] To enhance its antimicrobial spectrum and potency, various analogs have been synthesized. Among these, trospectomycin (formerly known as U-63366F) has demonstrated significantly increased activity.[4][5] Developed by the Upjohn company, trospectomycin is characterized by the addition of a propyl group at the 6'-position of the spectinomycin core.[3] This guide focuses on the pivotal synthesis of trospectomycin from spectinomycin, a process of significant interest to medicinal chemists and drug development professionals.
Synthesis Pathway Overview
The conversion of spectinomycin to trospectomycin is achieved through a reductive amination reaction. This well-established method in organic chemistry involves the reaction of an amine with a carbonyl compound, in this case, the ketone on the spectinomycin molecule with propanal, in the presence of a reducing agent. The likely overall transformation involves the formation of an enamine intermediate from spectinomycin, which then reacts with propanal (propionaldehyde). The resulting iminium species is then reduced to yield the 6'-propyl derivative, trospectomycin. The final step involves the formation of the dihydrochloride salt for improved stability and solubility.
Experimental Workflow
The synthesis of trospectomycin dihydrochloride from spectinomycin can be visualized as a multi-step process, including the core chemical reaction followed by purification and salt formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antibacterial action of 3',6'-disubstituted spectinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of trospectomycin (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Trospectomycin Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin dihydrochloride (B599025) is a synthetic aminocyclitol antibiotic, an analogue of spectinomycin. It exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative aerobes and anaerobes. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Trospectomycin dihydrochloride, intended to support research and development in the pharmaceutical sciences.
Chemical Properties and Structure
This compound is the salt form of Trospectomycin, which enhances its stability and solubility for formulation purposes. The fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one dihydrochloride | [1] |
| Molecular Formula | C₁₇H₃₀N₂O₇·2HCl | [2] |
| Molecular Weight | 447.35 g/mol | [2] |
| CAS Number | 85951-37-7 | [2] |
| Appearance | Crystalline solid | |
| Melting Point | Not publicly available. | |
| Solubility | Soluble in water. Specific solubility values in common solvents like DMSO and ethanol (B145695) are not publicly available, but stock solutions can be prepared.[3] | |
| pKa | Not publicly available. |
Chemical Structure
The chemical structure of the parent compound, Trospectomycin, is depicted below. The dihydrochloride salt is formed by the protonation of the two methylamino groups.
Figure 1: 2D Chemical Structure of Trospectomycin. Source: PubChem CID 55886[1]
The structure features a unique tricyclic ring system with multiple stereocenters, hydroxyl groups, and two methylamino groups which are crucial for its biological activity and its ability to form salts.
Mechanism of Action
Trospectomycin, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, a critical cellular machinery for translating messenger RNA (mRNA) into proteins.
The primary target of Trospectomycin is the 30S ribosomal subunit .[4][5] By binding to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, Trospectomycin interferes with the translocation step of elongation during protein synthesis.[6][7] This disruption prevents the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting the extension of the polypeptide chain and ultimately leading to the cessation of bacterial growth.
The following diagram illustrates the general mechanism of bacterial protein synthesis and the point of inhibition by Trospectomycin.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, standard analytical techniques are used for its characterization and purification. Below are general methodologies that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and purity of this compound.
-
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for the instrument's sensitivity, typically in the range of 5-10 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of proton (¹H) and carbon (¹³C) signals.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and correlations, which are then compared with the expected structure of Trospectomycin.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of Trospectomycin.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid for electrospray ionization - ESI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass determination.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺). Tandem MS (MS/MS) can be performed to generate a fragmentation pattern, which provides structural information.
-
Data Analysis: Compare the observed accurate mass with the calculated theoretical mass of the protonated molecule. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound molecule.
-
Methodology:
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as O-H (hydroxyl), N-H (amine), C=O (carbonyl), and C-O (ether) bonds.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and for its purification.
-
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer) and a reversed-phase column (e.g., C18) is commonly used.
-
Chromatographic Conditions: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve good separation. The flow rate and column temperature should be optimized.
-
Data Analysis: The purity is determined by the peak area percentage of the main component in the chromatogram. For purification, fractions corresponding to the main peak are collected.
-
The following diagram outlines a general workflow for the analysis and purification of this compound.
Conclusion
References
- 1. Trospectomycin | C17H30N2O7 | CID 55886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. targetmol.com [targetmol.com]
- 4. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 5. Antibiotics Targeting the 30S Ribosomal Subunit: A Lesson from Nature to Find and Develop New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Trospectomycin Dihydrochloride and the 30S Ribosomal Subunit: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin dihydrochloride (B599025), a semi-synthetic aminocyclitol antibiotic, is a derivative of spectinomycin (B156147). It exhibits a broad spectrum of antibacterial activity by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This technical guide provides an in-depth exploration of the mechanism of action of Trospectomycin, with a specific focus on its interaction with the 30S ribosomal subunit. The information presented herein is intended to support research, drug discovery, and development efforts in the field of antibacterial therapeutics.
Core Mechanism of Action: Inhibition of Translocation
Trospectomycin, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting the process of translation elongation. The primary target of Trospectomycin is the 30S ribosomal subunit, a key component in decoding messenger RNA (mRNA) and mediating the movement of transfer RNA (tRNA) molecules.
The binding of Trospectomycin to the 30S subunit interferes with a critical conformational change known as the "swiveling" of the head domain. This head swiveling is an essential motion for the translocation of tRNAs and mRNA through the ribosome after peptide bond formation. By sterically blocking this movement, Trospectomycin effectively halts the elongation cycle of protein synthesis, leading to the cessation of bacterial growth. While direct structural evidence for the Trospectomycin-ribosome complex is not yet available, its mechanism is inferred from extensive studies on spectinomycin and comparative inhibitory assays. In cell-free translation assays, Trospectomycin has demonstrated a similar mode of ribosomal inhibition to spectinomycin[1].
Visualizing the Mechanism of Action
Caption: Mechanism of Trospectomycin Action on the 30S Ribosomal Subunit.
Quantitative Data on Ribosomal Inhibition
| Compound | Assay Type | Organism/System | IC50 (µM) | Reference |
| Trospectomycin | Cell-free translation | M. smegmatis ribosomes | Similar to Spectinomycin | [1] |
| Spectinomycin | Cell-free translation | M. smegmatis ribosomes | 0.36 µg/ml (~0.9 µM) | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the mechanism of action of Trospectomycin. These protocols are based on established methods for investigating antibiotic-ribosome interactions.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Objective: To determine the IC50 of Trospectomycin for protein synthesis.
Materials:
-
E. coli S30 extract system for circular DNA (e.g., Promega)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)
-
Trospectomycin dihydrochloride stock solution
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled amino acid)
-
Nuclease-free water
Procedure:
-
Prepare a master mix containing the S30 extract, reaction buffer, and amino acid mixture according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in nuclease-free water.
-
In separate reaction tubes, combine the master mix, plasmid DNA, and either a Trospectomycin dilution or a vehicle control (water).
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.
-
Stop the reaction by placing the tubes on ice.
-
Quantify the amount of newly synthesized protein. This can be done by:
-
Measuring the luminescence if a luciferase reporter is used.
-
Measuring the fluorescence if a GFP reporter is used.
-
Precipitating the proteins with trichloroacetic acid (TCA), collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter.
-
-
Plot the percentage of inhibition against the logarithm of the Trospectomycin concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an In Vitro Translation Inhibition Assay.
Ribosomal Toeprinting Assay
This technique is used to map the precise location of a stalled ribosome on an mRNA molecule, which can reveal the specific step of translation that is inhibited.
Objective: To determine if Trospectomycin stalls ribosomes during the translocation step.
Materials:
-
Purified 70S ribosomes from E. coli
-
Specific mRNA template
-
Initiator tRNA (tRNAfMet)
-
Elongation factors (EF-G)
-
This compound
-
Reverse transcriptase
-
Radiolabeled dNTPs and a specific DNA primer complementary to the 3' end of the mRNA
-
Denaturing polyacrylamide gel
Procedure:
-
Assemble translation initiation complexes by incubating 70S ribosomes, mRNA, and initiator tRNA.
-
Initiate translation elongation by adding elongation factors and aminoacyl-tRNAs.
-
Add Trospectomycin at a concentration expected to cause stalling.
-
Allow the translation reaction to proceed for a short period.
-
Stop the reaction and perform primer extension using reverse transcriptase and a radiolabeled primer. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.
-
Denature the samples and run them on a sequencing gel alongside a sequencing ladder of the same mRNA template.
-
The position of the "toeprint" (the band corresponding to the stalled ribosome) will indicate the precise nucleotide on the mRNA where translation was arrested. For a translocation inhibitor, this would be expected after the formation of a few peptide bonds.
Caption: Workflow for a Ribosomal Toeprinting Assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of Trospectomycin binding to the 30S ribosomal subunit.
Objective: To determine the binding affinity and thermodynamics of the Trospectomycin-30S subunit interaction.
Materials:
-
Purified 30S ribosomal subunits
-
This compound solution
-
ITC instrument
-
Appropriate binding buffer (e.g., a buffer mimicking physiological conditions)
Procedure:
-
Thoroughly dialyze both the 30S subunits and the Trospectomycin solution against the same binding buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
Load the 30S subunit solution into the sample cell of the ITC instrument.
-
Load the Trospectomycin solution into the injection syringe.
-
Perform a series of small, sequential injections of Trospectomycin into the sample cell while monitoring the heat change.
-
The raw data will show heat pulses corresponding to each injection. Integrating these pulses yields a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis that targets the 30S ribosomal subunit. Its mechanism of action, inferred from studies on its parent compound spectinomycin, involves the steric hindrance of the 30S head domain swiveling, a crucial movement for the translocation step of translation elongation. While more direct structural and quantitative binding data for Trospectomycin are needed to fully elucidate its interaction with the ribosome, the experimental protocols outlined in this guide provide a robust framework for further investigation. A deeper understanding of the molecular interactions between Trospectomycin and its ribosomal target will be invaluable for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
Trospectomycin Dihydrochloride: A Technical Guide to its 16S rRNA Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin (B1683680) (U-63366F) is a semisynthetic aminocyclitol antibiotic and a structural analog of spectinomycin (B156147).[1][2] It exhibits a broader spectrum of antibacterial activity than its parent compound, showing increased potency against various Gram-positive and Gram-negative pathogens, including key agents of respiratory tract and sexually transmitted diseases.[1][3] Like spectinomycin, trospectomycin exerts its antibacterial effect by inhibiting protein synthesis. This is achieved by binding to a specific site on the 30S ribosomal subunit, which is distinct from the binding sites of many other aminoglycoside antibiotics.[4] This guide provides a detailed technical overview of the trospectomycin binding site on the 16S ribosomal RNA (rRNA), quantitative activity data, and the experimental protocols used to elucidate these interactions.
The Trospectomycin Binding Site on the 30S Ribosomal Subunit
The binding site for trospectomycin is inferred from extensive studies on its parent compound, spectinomycin. The drug occupies a unique pocket on the head domain of the small 30S ribosomal subunit. This binding site is primarily defined by interactions with helix 34 (h34) of the 16S rRNA and a loop of the ribosomal protein S5 (RpsE) .[4]
Binding at this site physically obstructs the large-scale conformational changes required for the translocation of tRNA and mRNA during the elongation phase of protein synthesis.[4][5] Specifically, it limits the rotational movement of the 30S head domain, effectively locking the ribosome in an inactive state.[5]
Key molecular interactions within this pocket involve specific nucleotides in the upper stem of helix 34. Mutagenesis and chemical footprinting studies have identified Guanine 1064 (G1064) and Cytosine 1192 (C1192) (E. coli numbering) as critical for spectinomycin binding.[6][7][8] The stability of the G1064-C1192 base pair is essential for the drug's activity, and mutations at either of these positions are a primary mechanism of bacterial resistance.[6][9][10] The rigid, fused-ring structure of the antibiotic fits into the minor groove of h34, making hydrogen bonds with these key bases.[8]
Quantitative Data: In Vitro Antibacterial Activity
Trospectomycin generally exhibits superior in vitro activity compared to spectinomycin against a range of bacterial species. The following table summarizes Minimum Inhibitory Concentration (MIC) data for both compounds against several clinically relevant isolates.
| Organism | Trospectomycin MIC (µg/mL) | Spectinomycin MIC (µg/mL) | Fold Difference | Reference |
| Staphylococcus aureus | 2 - 16 | 64 - 256 | 4- to 32-fold | [1] |
| Staphylococcus epidermidis | 2 - 8 | 32 - 128 | 16-fold | [1] |
| Streptococcus pyogenes | 0.5 - 2 | 8 - 32 | 16-fold | [1] |
| Streptococcus pneumoniae | 1 - 4 | 16 - 64 | 16-fold | [1] |
| Haemophilus influenzae | 2 - 8 | 8 - 32 | 4-fold | [1] |
| Neisseria gonorrhoeae | 4 - 8 | 16 - 32 | 4-fold | [1] |
| Bacteroides fragilis group | 8 - 32 | >1024 | >32-fold | [1] |
| Chlamydia trachomatis | 0.5 | 4 | 8-fold | [1] |
| Escherichia coli | 16 - 64 | 16 - 64 | Comparable | [1] |
Experimental Protocols
Characterizing the interaction between an antibiotic and the ribosome involves a multi-faceted approach combining biochemical assays, chemical probing, and structural biology. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory activity of a compound on bacterial protein synthesis in a cell-free system, allowing for the determination of the 50% inhibitory concentration (IC50).
Methodology:
-
System Preparation: Utilize a commercial E. coli-based cell-free coupled transcription-translation system (e.g., PURExpress). The system contains purified ribosomes, tRNAs, amino acids, and transcription/translation factors.[11]
-
Reporter Gene: Use a plasmid DNA template encoding a reporter protein, such as Firefly Luciferase or a fluorescent protein (e.g., sfGFP), under the control of a bacterial promoter.[11][12]
-
Compound Preparation: Prepare a serial dilution of trospectomycin dihydrochloride (B599025) in a suitable solvent (e.g., nuclease-free water or DMSO).
-
Reaction Assembly:
-
In a microplate (e.g., 96-well), assemble the transcription-translation reactions according to the manufacturer's protocol.
-
Add the trospectomycin dilutions to the experimental wells.
-
Include a "no inhibitor" (vehicle only) control for 100% translation activity and a "no DNA" control for background signal.[12]
-
A known inhibitor (e.g., tetracycline) can be used as a positive control.[11]
-
-
Incubation: Incubate the reaction plate at 37°C for a duration sufficient for protein expression (typically 1-2 hours).
-
Signal Quantification:
-
For a luciferase reporter, add the luciferin (B1168401) substrate and measure luminescence using a plate reader.
-
For a fluorescent protein reporter, measure fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Normalize the signal from the trospectomycin-treated wells to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.[13][14]
In-Cell Chemical Footprinting
This technique identifies the specific nucleotides in rRNA that are protected by a bound ligand, thereby mapping the binding site within a living cell. Dimethyl sulfate (B86663) (DMS) is a common reagent that methylates accessible adenine (B156593) and cytosine bases.
Methodology:
-
Cell Culture and Treatment:
-
Grow a bacterial culture (e.g., E. coli) to mid-log phase.
-
To isolate effects on translation, transcription may first be halted by adding rifampicin.[7]
-
Treat the cells with a specific concentration of trospectomycin for a short duration (e.g., 10 minutes). A parallel culture without the antibiotic serves as the control.[7]
-
-
DMS Modification: Add DMS to both the treated and control cultures to modify accessible rRNA nucleotides. Quench the reaction after a brief incubation.
-
RNA Extraction: Lyse the cells and perform total RNA extraction.
-
Primer Extension (Reverse Transcription):
-
Use a fluorescently labeled or radiolabeled primer that anneals to a region of the 16S rRNA downstream of the suspected binding site.
-
Perform reverse transcription. The reverse transcriptase will stall or fall off one nucleotide before a DMS-modified base.
-
-
Analysis:
-
Separate the resulting cDNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.
-
Compare the band patterns of the trospectomycin-treated sample and the control. Nucleotides protected by trospectomycin binding will show a decrease in band intensity at the corresponding position, revealing the "footprint" of the drug.[7]
-
Alternatively, use a mutational profiling (MaP) approach where modifications are read as mutations during high-throughput sequencing.[7][15]
-
X-ray Crystallography of Ribosome-Antibiotic Complexes
This structural biology technique provides an atomic-resolution view of the antibiotic bound to its ribosomal target, offering the most detailed information about molecular interactions.
Methodology:
-
Ribosome Purification:
-
Isolate 70S ribosomes or 30S subunits from a suitable bacterial source, often a thermophile like Thermus thermophilus, due to their inherent stability.[16][17]
-
Purify the ribosomes to high homogeneity using sucrose (B13894) gradient centrifugation and other chromatographic techniques.
-
-
Complex Formation: Incubate the purified ribosomes with a molar excess of trospectomycin dihydrochloride to ensure saturation of the binding site.[16] Functional complexes may also be formed with mRNA and tRNA analogs to mimic a specific translational state.
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using vapor diffusion methods (sitting or hanging drop).[16]
-
Optimize initial hits to obtain large, well-diffracting single crystals. This is a major bottleneck and can take a significant amount of time.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a high-intensity synchrotron radiation source.[16]
-
-
Structure Determination and Refinement:
-
Process the diffraction data (integrate and scale).
-
Solve the structure using molecular replacement, using a previously determined ribosome structure as a search model.
-
Build the antibiotic molecule into the resulting difference electron density map.
-
Refine the atomic model against the experimental data to achieve high resolution and accuracy.[16]
-
References
- 1. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectinomycin interacts specifically with the residues G1064 and C1192 in 16S rRNA, thereby potentially freezing this molecule into an inactive conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-molecule correlated chemical probing reveals large-scale structural communication in the ribosome and the mechanism of the antibiotic spectinomycin in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectinomycin resistance at site 1192 in 16S ribosomal RNA of E. coli: an analysis of three mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectinomycin Resistance in Neisseria spp. Due to Mutations in 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-molecule correlated chemical probing reveals large-scale structural communication in the ribosome and the mechanism of the antibiotic spectinomycin in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Spectinomycin Analog: A Technical Guide to the Discovery and Development of Trospectomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of Trospectomycin (B1683680) (U-63366F), a semi-synthetic analog of the aminocyclitol antibiotic Spectinomycin (B156147). Trospectomycin emerged from the need for spectinomycin derivatives with an enhanced spectrum of activity, particularly against Gram-positive and anaerobic bacteria. This document details the chemical synthesis, mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of Trospectomycin, presenting key data in a structured format. Detailed experimental protocols and visualizations of the drug's mechanism and development workflow are provided to support researchers and drug development professionals in the field of antibiotic discovery.
Introduction: The Need for Novel Spectinomycin Analogs
Spectinomycin, an aminocyclitol antibiotic produced by Streptomyces spectabilis, has a well-established, unique mechanism of action, binding to the 30S ribosomal subunit and inhibiting protein synthesis.[1] Despite its excellent safety profile, its clinical utility has been limited by a narrow spectrum of activity. This prompted medicinal chemistry efforts to generate semi-synthetic derivatives with improved potency and a broader antibacterial range. Trospectomycin, the 6'-n-propyl analog of spectinomycin, was a successful outcome of these endeavors, demonstrating significantly enhanced activity against a variety of clinically important pathogens.[2][3]
Quantitative Data Summary
In Vitro Activity: Trospectomycin vs. Spectinomycin
The in vitro activity of Trospectomycin has been extensively compared to its parent compound, Spectinomycin, against a wide range of bacterial isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pathogens, highlighting the enhanced potency of Trospectomycin.
| Bacterial Species | Trospectomycin MIC Range (µg/mL) | Spectinomycin MIC Range (µg/mL) | Fold Increase in Activity |
| Staphylococcus aureus | 0.5 - 8 | 16 - 128 | 4 - 32 |
| Streptococcus pneumoniae | 0.25 - 4 | 8 - 64 | 4 - 32 |
| Haemophilus influenzae | 0.5 - 4 | 8 - 32 | 8 - 16 |
| Neisseria gonorrhoeae | 0.25 - 2 | 4 - 16 | 4 - 16 |
| Bacteroides fragilis group | 2 - 16 | 64 - >256 | 4 - >16 |
| Clostridium difficile | 1 - 8 | 32 - 128 | 4 - 32 |
Data compiled from multiple sources.[4]
Pharmacokinetic Profile of Trospectomycin in Humans
Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of Trospectomycin following intravenous and intramuscular administration.
| Pharmacokinetic Parameter | Intravenous (1000 mg dose) | Intramuscular (1000 mg dose) |
| Cmax (µg/mL) | 81.2 | 28.7 |
| Tmax (min) | 25 | 75 |
| Serum Half-life (h) | 2.2 | 2.2 |
| AUC (h·µg/mL) | 156.6 | 116.2 |
| Urinary Excretion (48h) | 48% - 62% | Not Reported |
Data from Zurenko et al., 1988.[5]
Experimental Protocols
Synthesis of Trospectomycin (U-63366F)
The synthesis of Trospectomycin involves the selective 6'-hydroxylation and subsequent propylation of spectinomycin. The following is a generalized protocol based on descriptions in medicinal chemistry literature.[2]
Materials:
-
Spectinomycin dihydrochloride (B599025) pentahydrate
-
N-benzyloxycarbonyl chloride (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Dess-Martin periodinane
-
Dichloromethane (DCM)
-
n-Propylmagnesium chloride in THF
-
Tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Protection of Amino Groups: Spectinomycin is first protected at its amino groups to prevent side reactions. Dissolve spectinomycin dihydrochloride pentahydrate and sodium bicarbonate in a mixture of acetone and water. Cool the solution in an ice bath and add N-benzyloxycarbonyl chloride dropwise. Stir the reaction mixture at room temperature for several hours. Acidify the mixture and extract the N,N'-dibenzyloxycarbonyl-spectinomycin (Cbz-spectinomycin) with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
Oxidation of the 6'-Hydroxyl Group: Dissolve the Cbz-spectinomycin in dichloromethane. Add Dess-Martin periodinane and stir at room temperature until the oxidation is complete (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product, the 6'-keto derivative, with dichloromethane, dry, and concentrate.
-
Grignard Addition of the Propyl Group: Dissolve the 6'-keto intermediate in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. Slowly add a solution of n-propylmagnesium chloride in THF. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic phase, and concentrate. This step yields the 6'-propyl-Cbz-spectinomycin.
-
Deprotection: Dissolve the 6'-propyl-Cbz-spectinomycin in methanol. Add palladium on carbon (10% w/w). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the deprotection is complete. Filter the catalyst through Celite and concentrate the filtrate.
-
Salt Formation and Purification: Dissolve the resulting free base in a minimal amount of water and add hydrochloric acid to form the dihydrochloride salt. Trospectomycin dihydrochloride can be purified by recrystallization from a suitable solvent system like methanol/water.
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Trospectomycin using the broth microdilution method, following general guidelines.[6]
Materials:
-
Trospectomycin sulfate powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Trospectomycin Stock Solution: Prepare a stock solution of Trospectomycin sulfate in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. Add 100 µL of the Trospectomycin stock solution to the first well of each row to be tested.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient of Trospectomycin (e.g., from 64 µg/mL to 0.125 µg/mL). The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
-
Incubation: Cover the plates and incubate at 35-37 °C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of Trospectomycin that completely inhibits visible growth of the bacteria.
In Vivo Efficacy Testing: Murine Sepsis Model
This protocol provides a general framework for evaluating the in vivo efficacy of Trospectomycin in a murine model of systemic infection.[7][8]
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or ICR), 6-8 weeks old
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile saline (0.9% NaCl)
-
Trospectomycin sulfate formulated for subcutaneous or intravenous administration
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in TSB. Subculture in fresh TSB and grow to the mid-logarithmic phase. Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating.
-
Infection: Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection (typically 0.5 mL). The inoculum size should be predetermined to cause a lethal infection in control animals within a specified timeframe (e.g., 48-72 hours).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer Trospectomycin or the vehicle control to groups of mice. The route of administration (e.g., subcutaneous, intravenous) and dosing regimen (e.g., once or twice daily for a set number of days) should be defined by the study design.
-
Monitoring: Monitor the mice for signs of illness and mortality at regular intervals for a predetermined period (e.g., 7 days).
-
Endpoint Analysis: The primary endpoint is typically the survival rate. The dose of Trospectomycin that protects 50% of the infected mice (the protective dose, PD₅₀) can be calculated. Secondary endpoints may include determining the bacterial load in blood or organs (e.g., spleen, liver) at specific time points.
Mechanism of Action and Development Workflow
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Trospectomycin, like its parent compound, targets the bacterial ribosome. Specifically, it binds to the 16S rRNA component of the 30S subunit.[9] This binding event physically obstructs the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. By locking the ribosome in a specific conformational state, Trospectomycin prevents the movement of tRNA from the A-site to the P-site, thereby halting polypeptide chain elongation and ultimately leading to bacterial growth inhibition.
Experimental Workflow: From Analog to Clinical Candidate
The development of Trospectomycin followed a structured workflow typical for antibiotic discovery and development. This process begins with the chemical modification of a known antibiotic, followed by a series of in vitro and in vivo evaluations to identify a lead compound, and culminates in preclinical and clinical studies.
Conclusion
Trospectomycin represents a successful example of analog-based drug discovery, leveraging the known scaffold of spectinomycin to create a novel antibiotic with a significantly improved spectrum of activity. Its development highlights the value of medicinal chemistry in optimizing natural products to address unmet clinical needs. The data and protocols presented in this guide provide a comprehensive resource for researchers working on the development of new antibacterial agents, particularly those targeting the bacterial ribosome. While Trospectomycin's clinical development was not pursued to market authorization, the knowledge gained from its discovery and evaluation remains a valuable contribution to the field of infectious disease research.
References
- 1. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 9. Interaction of antibiotics with functional sites in 16S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Crystal Structure Analysis of Trospectomycin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trospectomycin (B1683680), a semi-synthetic analog of spectinomycin (B156147), exhibits enhanced broad-spectrum antibacterial activity. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel, more potent derivatives. This technical guide provides a detailed analysis of the structural characteristics of trospectomycin, leveraging high-resolution crystallographic data of its parent compound, spectinomycin, in complex with its biological target, the bacterial ribosome. Due to the current unavailability of a crystal structure for trospectomycin dihydrochloride (B599025), this paper utilizes the crystal structure of the Escherichia coli 70S ribosome in complex with spectinomycin (PDB ID: 4V57) as a foundational model. The structural disparities between spectinomycin and trospectomycin are meticulously examined to infer the binding mode and structure-activity relationships of trospectomycin.
Structural Overview: Spectinomycin and Trospectomycin
Spectinomycin is an aminocyclitol antibiotic characterized by a rigid, fused tricyclic ring system. Trospectomycin (U-63366F) is a derivative of spectinomycin, distinguished by the substitution of the 6'-methyl group with a 6'-n-propyl group. This modification enhances its antibacterial potency.
-
Spectinomycin: A naturally occurring antibiotic produced by Streptomyces spectabilis.
-
Trospectomycin: A semi-synthetic analog with a 6'-n-propyl side chain, exhibiting a broader spectrum of activity.
The chemical structures of both compounds are presented below.
Diagram: Structural Relationship and Mechanism of Action
Caption: Relationship between spectinomycin and trospectomycin and their shared mechanism of ribosomal inhibition.
Crystal Structure Analysis of the Spectinomycin-Ribosome Complex (PDB: 4V57)
The crystal structure of the E. coli 70S ribosome in complex with spectinomycin provides critical insights into the binding pocket and the interactions governing molecular recognition.
Quantitative Crystallographic Data
The following table summarizes the crystallographic data for the spectinomycin-ribosome complex.
| Parameter | Value |
| PDB ID | 4V57 |
| Resolution (Å) | 3.50 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=223.5, b=414.2, c=740.9 |
| R-value work | 0.264 |
| R-value free | 0.306 |
| Data Collection Method | X-ray Diffraction |
Experimental Protocols
The experimental procedures for the crystallization and structure determination of the E. coli 70S ribosome-spectinomycin complex are detailed below, based on the methodology described by Borovinskaya et al. (2007).
Diagram: Experimental Workflow for Ribosome Crystallography
Caption: A simplified workflow for determining the crystal structure of a ribosome-antibiotic complex.
-
Ribosome Purification: 70S ribosomes were purified from E. coli strain MRE600. The ribosomes were depleted of protein S1 to enhance crystallization.
-
Crystallization: Crystals of the 70S ribosome were grown using the vapor diffusion method. The crystallization solution contained a mixture of salts, buffers, and precipitating agents at a specific pH to promote crystal formation.
-
Antibiotic Soaking: The grown ribosome crystals were soaked in a solution containing a saturating concentration of spectinomycin to allow the antibiotic to diffuse into the crystal lattice and bind to the ribosome.
-
Cryo-protection: Prior to data collection, the crystals were transferred to a cryo-protectant solution to prevent ice formation during flash-cooling in liquid nitrogen.
-
X-ray Data Collection: X-ray diffraction data were collected from the cryo-cooled crystals at a synchrotron radiation source.
-
Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined ribosome structure as a search model. The initial model was then refined against the collected diffraction data to improve its quality and fit to the electron density map.
Spectinomycin Binding Site Analysis
Spectinomycin binds to a specific pocket on the 30S ribosomal subunit, primarily interacting with the 16S rRNA. The binding site is located in the head region of the 30S subunit, near the E-site.
Key Interactions:
-
Hydrogen Bonds: The hydroxyl and amino groups of spectinomycin form a network of hydrogen bonds with the phosphate (B84403) backbone and bases of the 16S rRNA, specifically within helix 34 (h34).
-
Van der Waals Contacts: The hydrophobic faces of the spectinomycin rings are involved in van der Waals interactions with neighboring ribosomal proteins and rRNA bases.
Implications for Trospectomycin Binding and Activity
The structural information from the spectinomycin-ribosome complex allows for a reasoned extrapolation to the binding of trospectomycin.
Modeling Trospectomycin in the Binding Site
The 6'-n-propyl group of trospectomycin is the key structural difference from spectinomycin. Based on the orientation of spectinomycin in the binding pocket, the 6'-position points towards a solvent-exposed region. This suggests that the larger n-propyl group can be accommodated with minimal steric hindrance.
Diagram: Logical Relationship of Structural Modification to Activity
Caption: Postulated relationship between the 6'-n-propyl modification of trospectomycin and its enhanced antibacterial effect.
Structure-Activity Relationship
The enhanced activity of trospectomycin can be attributed to several factors stemming from the 6'-n-propyl modification:
-
Increased Hydrophobicity: The n-propyl group increases the overall hydrophobicity of the molecule, which may enhance its ability to cross bacterial membranes.
-
Additional Van der Waals Interactions: The longer alkyl chain may form additional van der Waals contacts with hydrophobic pockets near the binding site, potentially increasing the binding affinity.
-
Altered Pharmacokinetics: The modification could also influence the pharmacokinetic properties of the drug, leading to improved distribution and retention at the site of action.
Conclusion and Future Directions
While a definitive crystal structure of trospectomycin dihydrochloride remains to be determined, the analysis of the spectinomycin-ribosome complex provides a robust framework for understanding its mechanism of action. The key takeaway is that the 6'-n-propyl modification in trospectomycin is well-tolerated within the ribosomal binding site and is likely responsible for its superior antibacterial profile.
Future research should prioritize the co-crystallization of trospectomycin with the bacterial ribosome to directly visualize its interactions and validate the hypotheses presented in this guide. Such a structure would provide invaluable information for the structure-based design of the next generation of aminocyclitol antibiotics to combat the growing threat of antibiotic resistance.
A Technical Guide to In Silico Docking of Trospectomycin to the Bacterial Ribosome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trospectomycin (B1683680), a spectinomycin (B156147) analog, exhibits broad-spectrum antibacterial activity by targeting the bacterial ribosome and inhibiting protein synthesis.[1] Understanding the molecular interactions between Trospectomycin and its ribosomal binding site is paramount for structure-based drug design and the development of next-generation antibiotics to combat resistance. This technical guide provides a comprehensive overview of the in silico molecular docking process for Trospectomycin with the bacterial 30S ribosomal subunit. It details the necessary experimental protocols, from target preparation to computational docking and experimental validation, and presents key data in a structured format for clarity and comparison.
Mechanism of Action and Binding Site
Trospectomycin, like its parent compound spectinomycin, inhibits the translocation step of protein synthesis.[2] The binding site is located on the small (30S) ribosomal subunit, specifically within a pocket formed by helix 34 (h34) of the 16S rRNA and ribosomal protein S5.[2][3] The drug binds in the minor groove of h34, interacting with key nucleotides such as G1064 and C1192.[2] This interaction is believed to sterically block the swiveling motion of the 30S subunit head, a conformational change essential for the translocation of mRNA and tRNA, thereby halting protein synthesis.[2]
Experimental and Computational Workflow
The process of in silico docking, from biological sample to validated model, involves a multi-stage workflow. This encompasses ribosome purification for structural determination, the computational docking procedure itself, and subsequent in vitro assays to validate the computational predictions.
Caption: Overall workflow from ribosome preparation to computational docking and experimental validation.
Protocols and Methodologies
Ribosome Purification for Structural Analysis
High-quality, homogeneous ribosome samples are a prerequisite for obtaining high-resolution structures, which serve as the docking target.[4][5]
Objective: To isolate functionally active 70S ribosomes from bacterial cells.
Protocol: Ribosome Isolation via Sucrose (B13894) Gradient Centrifugation
-
Cell Lysis: Grow bacterial cells (e.g., E. coli or Thermus thermophilus) to mid-log phase. Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg-acetate, 0.5 mM EDTA, with RNase inhibitors). Lyse cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet cell debris.
-
Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in a buffer similar to the lysis buffer) and ultracentrifuge (e.g., 100,000 x g for 18-24 hours).
-
Sucrose Gradient Separation: Resuspend the crude ribosome pellet in a suitable buffer. Layer the resuspended pellet onto a linear sucrose gradient (e.g., 10-40%).
-
Fractionation: Perform ultracentrifugation to separate ribosomal subunits (30S, 50S) and the 70S ribosome. Collect fractions and analyze by UV absorbance at 260 nm to identify the 70S peak.
-
Concentration: Pool the 70S fractions and pellet the ribosomes by another round of ultracentrifugation. Resuspend in a final storage buffer. The purified ribosomes are then used for crystallization or cryo-EM analysis.[4][5]
Caption: Workflow for bacterial ribosome purification using sucrose gradient centrifugation.
In Silico Molecular Docking Protocol
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[6]
Objective: To model the binding of Trospectomycin to the 30S ribosomal subunit and estimate its binding energy.
Software: AutoDock, DOCK6, or similar programs.[7] Target Structure: High-resolution crystal structure of the bacterial ribosome (e.g., T. thermophilus 30S subunit, PDB ID: 4DR3).[8]
Protocol:
-
Receptor Preparation:
-
Load the PDB file of the 30S ribosomal subunit.
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms to the structure.
-
Assign partial charges (e.g., Gasteiger charges). The prepared structure is saved in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Obtain the 2D structure of Trospectomycin.
-
Convert the 2D structure to a 3D model using a program like Open Babel or ChemDraw.
-
Perform energy minimization of the 3D structure.
-
Define rotatable bonds and assign partial charges.
-
-
Binding Site Definition (Grid Generation):
-
Identify the binding site of the parent compound, spectinomycin, on the 30S subunit (h34, near G1064, C1192).[2]
-
Define a grid box that encompasses this entire binding pocket. The grid dimensions should be large enough to allow the ligand to rotate and translate freely within the site.
-
-
Docking Simulation:
-
Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
The program will generate a specified number of binding poses (e.g., 100).
-
Each pose is evaluated using a scoring function that estimates the free energy of binding (kcal/mol).
-
-
Results Analysis:
Experimental Validation: In Vitro Translation Inhibition Assay
In vitro translation systems provide a direct method to assess the functional impact of a compound on protein synthesis.[10]
Objective: To quantify the inhibitory effect of Trospectomycin on bacterial protein synthesis.
System: PURExpress® In Vitro Protein Synthesis Kit (or similar E. coli-based system).[11]
Protocol:
-
Reaction Setup: Assemble the translation reactions according to the manufacturer's instructions. Each reaction contains ribosomes, amino acids, tRNAs, and energy sources.
-
Template Addition: Add a DNA template encoding a reporter protein (e.g., eGFP or Luciferase).[10][11]
-
Inhibitor Addition: Add varying concentrations of Trospectomycin to the experimental reactions. Include a no-drug control and a control with a known inhibitor (e.g., spectinomycin).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 2-4 hours) to allow for transcription and translation.[11]
-
Quantification: Measure the amount of reporter protein synthesized. For eGFP, this is done by measuring fluorescence. For luciferase, luminescence is measured after adding the substrate.[12]
-
IC50 Determination: Plot the percentage of protein synthesis inhibition against the Trospectomycin concentration. Calculate the IC50 value, which is the concentration of the drug required to inhibit protein synthesis by 50%.
Data Presentation
Quantitative data from docking studies and experimental assays should be organized for clear comparison.
Table 1: Comparative In Silico Docking Data for Spectinomycin Analogs
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (16S rRNA) | Number of H-Bonds |
| Spectinomycin | -8.1 | G1064, C1192 | 4 |
| Trospectomycin | Value from simulation | Predicted from pose | Predicted from pose |
| Analog X | Value from simulation | Predicted from pose | Predicted from pose |
| (Note: Spectinomycin data is illustrative. Actual values for Trospectomycin must be generated via the described protocol.) |
Table 2: Comparative In Vitro Activity of Trospectomycin
| Organism | Compound | MIC (µg/mL) | IC50 (µM) - In Vitro Translation |
| S. aureus | Spectinomycin | 8 - 16 | Value from assay |
| Trospectomycin | 2 - 4 | Value from assay | |
| H. influenzae | Spectinomycin | 4 - 8 | Value from assay |
| Trospectomycin | 0.5 - 2 | Value from assay | |
| N. gonorrhoeae | Spectinomycin | 16 - 32 | Value from assay |
| Trospectomycin | 4 - 8 | Value from assay | |
| (Note: MIC values are adapted from literature to show the enhanced activity of Trospectomycin.[1] IC50 values must be determined experimentally.) |
Conclusion
The in silico docking of Trospectomycin to the bacterial ribosome is a powerful, multi-step process that provides critical insights into its mechanism of action at an atomic level. By combining high-resolution structural data with robust computational algorithms and validating the results with functional in vitro assays, researchers can elucidate the structure-activity relationships that govern its efficacy. This integrated approach is indispensable for the rational design of novel spectinomycin analogs with improved potency and the ability to overcome bacterial resistance, addressing a significant challenge in modern medicine.
References
- 1. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the structure-activity relationship of spectinomycin analogs in M. tuberculosis - Keystone Symposia [virtual.keystonesymposia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the molecular basis of RNA recognition by the dimeric RNA-binding protein via molecular simulation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
The Structure-Activity Relationship of Trospectomycin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin, a semi-synthetic derivative of spectinomycin (B156147), represents a significant advancement in the aminocyclitol class of antibiotics. Spectinomycin itself has a unique mechanism of action, binding to the 30S ribosomal subunit and inhibiting protein synthesis. However, its clinical utility is limited by a narrow spectrum of activity and the emergence of resistance. Trospectomycin and its subsequent derivatives have been developed to overcome these limitations, demonstrating broader and more potent antibacterial activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Trospectomycin and its analogs, offering a comprehensive resource for researchers in the field of antibiotic development.
Core Structure and Key Modification Sites
The core structure of spectinomycin is a rigid, fused-ring system. The key sites for chemical modification that have been explored to generate Trospectomycin and other derivatives are primarily the 3' and 6' positions of the spectinomycin scaffold. Modifications at these positions have been shown to significantly impact the antibacterial spectrum, potency, and ability to evade bacterial resistance mechanisms, such as efflux pumps.
Quantitative Structure-Activity Relationship Data
The antibacterial efficacy of Trospectomycin and its derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the available quantitative data, allowing for a comparative analysis of the different analogs.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Trospectomycin and Spectinomycin
| Organism | Trospectomycin (U-63366F) | Spectinomycin | Fold Increase in Activity |
| Staphylococcus aureus | 0.5 - 4 | 8 - 64 | 4 - 16 |
| Streptococcus pyogenes | 0.12 - 1 | 4 - 16 | 16 - 32 |
| Haemophilus influenzae | 0.5 - 2 | 4 - 16 | 8 |
| Neisseria gonorrhoeae | 2 - 8 | 8 - 32 | 4 |
| Bacteroides fragilis group | 2 - 16 | 64 - >256 | 4 - >16 |
| Clostridium difficile | 1 - 8 | 32 - 128 | 4 - 32 |
Data compiled from multiple sources, specific values may vary based on testing conditions.
Table 2: Ribosomal Inhibition and Antibacterial Activity of 3',6'-Disubstituted Spectinomycin Analogs
| Compound | Ribo IC50 (µM) | M. smegmatis MIC (µM) | M. tuberculosis H37Rv MIC (µM) | M. abscessus ATCC 19977 MIC (µM) |
| Spectinomycin (SPC) | 1.01 | 128 | 256 | >256 |
| Trospectomycin (TroSPC) | 1.25 | 64 | 128 | 256 |
| Trospectinamide (TroSPA) | 1.50 | 128 | 16 | 128 |
| bAmTroSPC | 2.71 | 64 | 64 | 64 |
| eAmTroSPC | 2.71 | 32 | 32 | 32 |
Ribo IC50: 50% inhibitory concentration in a cell-free ribosomal translation assay. bAmTroSPC: N-benzyl linked aminomethyl Trospectomycin. eAmTroSPC: N-ethylene linked aminomethyl Trospectomycin.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel antibiotic candidates. The following sections provide outlines of key experimental protocols.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This method is a standard for determining the MIC of an antimicrobial agent against bacteria.[2]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a high concentration.
-
Preparation of Microtiter Plates:
-
Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells of the plate.
-
Leave a well with only broth as a positive control (growth control) and a well with uninoculated broth as a negative control (sterility control).
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
-
In Vitro Translation Inhibition Assay
This assay directly measures the inhibitory effect of a compound on bacterial protein synthesis.[3]
Principle: A cell-free system containing bacterial ribosomes, tRNAs, amino acids, and other necessary factors is used to translate a reporter mRNA (e.g., luciferase). The amount of synthesized protein is quantified, and the reduction in protein synthesis in the presence of the test compound indicates its inhibitory activity.
Protocol:
-
Preparation of Cell-Free Extract: Prepare a crude S30 extract from a suitable bacterial strain (e.g., E. coli) containing all the necessary components for translation.
-
Reaction Setup:
-
In a microfuge tube or a well of a microplate, combine the S30 extract, an energy source mix (ATP, GTP), amino acids, and the reporter mRNA.
-
Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no mRNA).
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) to allow for translation.
-
Quantification of Reporter Protein:
-
If using a luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.
-
If using a fluorescent reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of translation).
Bacterial Efflux Pump Inhibition Assay
This assay is used to determine if a compound is a substrate of or an inhibitor of bacterial efflux pumps.[4][5]
Principle: A fluorescent dye that is a known substrate of efflux pumps (e.g., ethidium (B1194527) bromide) is loaded into bacterial cells. The rate of dye extrusion from the cells is monitored over time. A decrease in the rate of extrusion in the presence of a test compound suggests that it is either an efflux pump inhibitor or a competing substrate.
Protocol:
-
Cell Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the same buffer to a specific optical density.
-
-
Dye Loading:
-
Pre-incubate the cells with an energy source (e.g., glucose) and the test compound at various concentrations.
-
Add the fluorescent dye (e.g., ethidium bromide) to the cell suspension and incubate to allow for dye uptake.
-
-
Efflux Measurement:
-
Monitor the fluorescence of the cell suspension over time using a fluorometer.
-
A decrease in fluorescence indicates the efflux of the dye from the cells.
-
-
Data Analysis:
-
Compare the rate of dye efflux in the presence and absence of the test compound. A slower rate of efflux in the presence of the compound indicates efflux pump inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the mechanism of action of Trospectomycin and a typical workflow for the discovery and evaluation of its derivatives.
Conclusion and Future Directions
The structure-activity relationship studies of Trospectomycin and its derivatives have provided valuable insights into the design of more effective aminocyclitol antibiotics. Modifications at the 3' and 6' positions have proven to be particularly fruitful, leading to analogs with enhanced potency and a broader spectrum of activity, including activity against challenging pathogens like Mycobacterium tuberculosis. The key to future success in this area will be the continued exploration of novel chemical modifications that can further improve antibacterial activity, overcome a wider range of resistance mechanisms, and maintain a favorable safety profile. The integration of computational modeling with synthetic chemistry and robust biological evaluation will be instrumental in accelerating the discovery of the next generation of aminocyclitol antibiotics.
References
Trospectomycin dihydrochloride CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trospectomycin (B1683680) dihydrochloride (B599025), a spectinomycin (B156147) analog antibiotic. The document summarizes its chemical identity, mechanism of action, in vitro antibacterial activity, and relevant experimental protocols, presented in a format tailored for scientific and research applications.
Chemical Identifiers
Trospectomycin dihydrochloride is the hydrochloride salt of Trospectomycin. Key chemical identifiers are summarized in the table below for quick reference.
| Identifier | Value | Source |
| CAS Number | 85951-37-7 | [1] |
| Molecular Formula | C₁₇H₃₀N₂O₇ · 2HCl | [1] |
| Molecular Weight | 447.35 g/mol | [1] |
| IUPAC Name | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one;dihydrochloride | [2] |
| PubChem CID (Trospectomycin) | 55886 | [2] |
| Synonyms | This compound, U-63366F | [3] |
Mechanism of Action
Trospectomycin, like its parent compound spectinomycin, is an inhibitor of bacterial protein synthesis.[4][5] It exerts its bacteriostatic effect by binding to the 30S ribosomal subunit.[4][5][6] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation.[5][6][7] By disrupting this process, Trospectomycin effectively halts protein synthesis, thereby inhibiting bacterial growth.[4][6]
In Vitro Antibacterial Activity
Trospectomycin has demonstrated a broad spectrum of in vitro activity against various Gram-positive and Gram-negative bacteria. Notably, it often exhibits greater potency than its parent compound, spectinomycin. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Trospectomycin against a selection of clinically relevant bacterial isolates as reported in the literature.
Table 1: In Vitro Activity of Trospectomycin against Gram-Positive Aerobic Cocci
| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 613 | - | - |
| Staphylococcus aureus (Methicillin-resistant) | 613 | - | - |
| Staphylococcus epidermidis (Methicillin-resistant) | 613 | - | - |
| Streptococcus pneumoniae | - | - | - |
| Enterococcus faecalis | - | - | - |
| Data derived from studies on 613 aerobic Gram-positive cocci, which showed Trospectomycin's activity to be similar to vancomycin, even against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis.[8] |
Table 2: In Vitro Activity of Trospectomycin against Anaerobic Bacteria
| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 218 | - | 16 |
| Porphyromonas/Prevotella | 130 | - | - |
| Fusobacterium spp. | 49 | - | - |
| Peptostreptococcus spp. | 50 | - | - |
| Clostridium spp. | 53 | - | - |
| Data from a study of 539 Gram-positive and Gram-negative anaerobes, where 98% of strains were susceptible to Trospectomycin with an MIC₉₀ of 16 µg/mL.[9] |
Table 3: Comparative In Vitro Activity of Trospectomycin and Spectinomycin
| Organism | Trospectomycin MIC Range (µg/mL) | Spectinomycin MIC Range (µg/mL) | Fold Increase in Activity |
| Staphylococci | - | - | 4- to 32-fold more active |
| Streptococci | - | - | 4- to 32-fold more active |
| Haemophilus influenzae | - | - | 4- to 32-fold more active |
| Neisseria gonorrhoeae | - | - | 4- to 32-fold more active |
| Bacteroides spp. | - | - | 4- to 32-fold more active |
| Clostridium spp. | - | - | 4- to 32-fold more active |
| Trospectomycin was found to be 4- to 32-fold more active than spectinomycin against a variety of bacterial species.[10] |
Experimental Protocols
The determination of the in vitro antibacterial activity of Trospectomycin, as summarized in the tables above, is typically performed using standardized microdilution or agar (B569324) dilution methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Objective: To determine the lowest concentration of Trospectomycin that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound reference standard
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Sterile diluents
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Trospectomycin Stock Solution: A stock solution of this compound is prepared in a suitable sterile solvent and then diluted in the appropriate growth medium to the highest concentration to be tested.
-
Serial Dilutions: A two-fold serial dilution of the Trospectomycin solution is performed across the wells of a 96-well microtiter plate using the growth medium as the diluent. This creates a range of decreasing concentrations of the antibiotic.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. A growth control well (containing medium and inoculum but no antibiotic) and a sterility control well (containing only medium) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the plate is visually inspected or read using a plate reader to assess bacterial growth. The MIC is recorded as the lowest concentration of Trospectomycin at which there is no visible growth of the bacterium.
References
- 1. scbt.com [scbt.com]
- 2. Trospectomycin | C17H30N2O7 | CID 55886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SID 405560311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In vitro antibacterial activity of trospectomycin (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, trospectomycin and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Trospectomycin Dihydrochloride for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: Trospectomycin is a second-generation aminocyclitol antibiotic, an analogue of spectinomycin, with a broad spectrum of antibacterial activity. For researchers and drug development professionals, a thorough understanding of its physicochemical properties is fundamental for designing in vitro experiments, developing formulations, and interpreting biological data. This technical guide provides a consolidated overview of the known properties of Trospectomycin dihydrochloride (B599025), outlines detailed experimental protocols for their determination, and illustrates its mechanism of action and common experimental workflows.
Core Physicochemical Properties
Trospectomycin dihydrochloride is the salt form commonly used in research settings. Its fundamental properties are summarized below.
Data Presentation: Summary of Physicochemical Properties
| Property | Data | Source(s) |
|---|---|---|
| IUPAC Name | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³˒⁸]tetradecan-7-one;dihydrochloride | [1] |
| Synonyms | Trospectomycin 2HCl, U-63366F | [2][3] |
| Molecular Formula | C₁₇H₃₀N₂O₇·2HCl | [2] |
| Molecular Weight | 447.35 g/mol | [2][4] |
| Appearance | Powder | [4] |
| CAS Number | 85951-37-7 | [2] |
| Melting Point | Not specified in publicly available literature. | |
| pKa | Not specified in publicly available literature. |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Trospectomycin, like its parent compound spectinomycin, exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. Its primary binding site is on helix 34 of the 16S rRNA component within the 30S ribosomal subunit. This binding interferes with the translocation step of elongation, preventing the movement of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain extension and arresting bacterial growth.
Caption: Mechanism of Trospectomycin action on the bacterial ribosome.
Experimental Protocols
For properties where specific data is not publicly available, standard methodologies are provided for their determination in a research setting.
This protocol is adapted from WHO guidelines and is considered the gold standard for determining thermodynamic solubility.
-
Preparation of Buffers: Prepare aqueous buffers at a minimum of three relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume (e.g., 5 mL) of each buffer in separate, sealed glass vials. The presence of undissolved solid material at the end of the experiment is critical.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge or filter the samples (using a filter that does not bind the compound) to separate the saturated solution from the undissolved solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of Trospectomycin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is reported in units such as mg/mL or mol/L. This should be performed in triplicate for each pH condition.
This protocol outlines a general approach for assessing the stability of this compound in solution under various stress conditions, consistent with ICH guidelines.
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., purified water or a relevant buffer).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid/Base Hydrolysis: Adjust the pH of solutions with HCl (to pH 1-2) and NaOH (to pH 12-13).
-
Oxidation: Add a small volume of hydrogen peroxide (e.g., 3-30%).
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose solutions to a controlled light source (per ICH Q1B guidelines).
-
A control sample should be stored under recommended conditions (e.g., 4°C, protected from light).
-
-
Time Points: Sample each condition at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact Trospectomycin from any potential degradation products.
-
Data Evaluation: Quantify the peak area of the intact drug at each time point relative to the time-zero sample. A decrease in the main peak area, along with the appearance of new peaks, indicates degradation. The stability is reported as the percentage of the drug remaining over time under each condition.
A common experimental workflow for an antibiotic is the determination of its Minimum Inhibitory Concentration (MIC) against a bacterial strain. The broth microdilution method is a standard procedure.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
While specific quantitative data for several physicochemical properties of this compound are not widely published, its identity as a water-soluble powder and its mechanism of action are well-established. This guide provides researchers with both the foundational knowledge and the detailed, standardized protocols necessary to determine its solubility, stability, and biological activity in a laboratory setting. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for advancing research and development involving this potent antibiotic.
References
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Trospectomycin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin (B1683680), a novel aminocyclitol antibiotic, is an analog of spectinomycin (B156147). It demonstrates a broad spectrum of antibacterial activity against a variety of clinically significant pathogens, including agents of sexually transmitted diseases and pelvic inflammatory disease.[1] Trospectomycin has been shown to be more active than spectinomycin (4- to 32-fold) against numerous bacterial species, including staphylococci, streptococci, Haemophilus influenzae, Neisseria gonorrhoeae, and various anaerobic bacteria.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] This document provides detailed protocols for determining the MIC of Trospectomycin dihydrochloride (B599025) using the broth microdilution and agar (B569324) dilution methods, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
Mechanism of Action
As an aminocyclitol antibiotic and an analog of spectinomycin, Trospectomycin's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.
Caption: Mechanism of action of Trospectomycin dihydrochloride.
Quantitative Data Summary
The following tables summarize the in vitro activity of Trospectomycin against a range of bacterial species. MIC values are expressed in µg/mL.
Table 1: MIC of Trospectomycin against Aerobic and Facultative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | 2.0 | 4.0 |
| Neisseria gonorrhoeae | 2.0 | 4.0 |
| Chlamydia trachomatis | 3.1 | 12.5 |
| Helicobacter pylori | 8.0 | 16.0 |
Data compiled from various in vitro studies.[1][6]
Table 2: MIC of Trospectomycin against Anaerobic Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | - | 4.0 |
| Clostridium difficile | - | - |
| Other Clostridium species | - | - |
Data compiled from in vitro studies.[1]
Table 3: Quality Control (QC) Ranges for Trospectomycin
| QC Strain | MIC Range (µg/mL) |
| Haemophilus influenzae ATCC 49247 | 2.0 - 8.0 |
Proposed QC ranges from a multilaboratory study.[7]
Experimental Protocols
The following are detailed protocols for the determination of this compound MICs by broth microdilution and agar dilution methods. These protocols are based on CLSI guidelines.[4][5]
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium performed in 96-well microtiter plates.[3]
Caption: Workflow for the broth microdilution MIC method.
Materials:
-
This compound standard powder
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial strains (test and QC strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Trospectomycin Stock Solution:
-
Calculate the amount of this compound powder needed to prepare a stock solution of 1280 µg/mL. Account for the potency of the powder.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Trospectomycin stock solution (1280 µg/mL) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control well) with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Trospectomycin at which there is no visible growth.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[8]
Caption: Workflow for the agar dilution MIC method.
Materials:
-
This compound standard powder
-
Mueller-Hinton Agar (MHA) or other appropriate agar
-
Sterile petri dishes
-
Bacterial strains (test and QC strains)
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
-
Water bath (50°C)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Trospectomycin Stock Solution:
-
Prepare a stock solution of Trospectomycin as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare a series of Trospectomycin dilutions in sterile water or buffer at 10 times the final desired concentrations.
-
Melt the MHA and cool to 50°C in a water bath.
-
Add 2 mL of each Trospectomycin dilution to 18 mL of molten MHA in separate sterile containers. Mix well and pour into sterile petri dishes.
-
Prepare a growth control plate containing MHA without any antibiotic.
-
Allow the plates to solidify at room temperature.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 1-2 µL per spot), delivering about 10⁴ CFU per spot. An inoculum replicating apparatus can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of Trospectomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
Conclusion
The broth microdilution and agar dilution methods are standard and reliable techniques for determining the MIC of this compound.[1][9] Adherence to standardized protocols, such as those provided by CLSI, is crucial for obtaining accurate and reproducible results.[4][5] The data and protocols presented in these application notes provide a comprehensive guide for researchers and drug development professionals working with this broad-spectrum antibiotic.
References
- 1. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. iacld.com [iacld.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. In vitro susceptibility of Helicobacter pylori to trospectomycin, pirlimycin (U-57930E), mirincamycin (U-24729A) and N-demethyl clindamycin (U-26767A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC quality control guidelines for Haemophilus susceptibility tests using cefdinir (FK482), cefepime, cefetamet, cefpirome, ceftibuten, fleroxacin, temafloxacin, clarithromycin, RP59500, and trospectomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Trospectomycin Dihydrochloride Disk Diffusion Assay
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to Trospectomycin (B1683680) dihydrochloride (B599025) using the disk diffusion assay, also known as the Kirby-Bauer test. This method is a standardized, qualitative technique used to assess the in vitro activity of an antimicrobial agent against a specific bacterial isolate. The protocol is intended for researchers, scientists, and drug development professionals.
Trospectomycin is a novel aminocyclitol antibiotic, an analog of spectinomycin, with a broad spectrum of antibacterial activity.[1] It has shown greater potency than its parent molecule against a variety of Gram-positive and Gram-negative bacteria, including organisms responsible for sexually transmitted diseases and pelvic inflammatory disease.[2][3] Accurate susceptibility testing is crucial for both clinical and research applications.
The following protocol is synthesized from established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific parameters for Trospectomycin dihydrochloride.[4][5][6][7]
Quantitative Data Summary
The following tables provide the necessary quality control ranges and tentative interpretive criteria for the Trospectomycin disk diffusion assay.
Table 1: Quality Control Parameters for 30 µg Trospectomycin Disks
| Quality Control Strain | ATCC® Number | Acceptable Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 15–20 |
| Staphylococcus aureus | 25923 | 10–16 |
| Haemophilus influenzae | 49247 | QC ranges have been developed, refer to specific studies.[2] |
Data sourced from CLSI M100 documents.[1][4][5][6]
Table 2: Tentative Interpretive Criteria for 30 µg Trospectomycin Disks
| Interpretation | Zone Diameter (mm) | Corresponding MIC (µg/mL) |
| Susceptible (S) | ≥ 17 | ≤ 16 |
| Intermediate (I) | 14–16 | - |
| Resistant (R) | ≤ 13 | ≥ 64 |
These breakpoints are tentative and based on initial evaluations.[8]
Experimental Protocol: Disk Diffusion Assay
This protocol outlines the step-by-step methodology for performing the disk diffusion assay for this compound.
Materials
-
This compound disks (30 µg)
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)[6]
-
For fastidious organisms like Haemophilus influenzae, use Haemophilus Test Medium (HTM)[2]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile cotton swabs
-
Bacterial cultures of test organisms and Quality Control (QC) strains
-
0.5 McFarland turbidity standard
-
Incubator at 35 ± 1°C[9]
-
Calipers or a ruler for measuring zone diameters
-
Forceps
Procedure
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or PBS.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a photometric device and corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
The prepared inoculum should be used within 15 minutes.[6][9]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antimicrobial Disks:
-
Using sterile forceps, aseptically place a Trospectomycin (30 µg) disk onto the inoculated surface of the agar plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If multiple antibiotics are being tested on the same plate, ensure disks are spaced at least 24 mm apart from center to center.
-
Apply the disks within 15 minutes of inoculating the plate.[6][9]
-
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
Measure the zones from the back of the plate against a dark, non-reflective background.
-
Interpret the results by comparing the measured zone diameters to the interpretive criteria in Table 2.
-
Simultaneously, test the QC strains as described above. The zone diameters for the QC strains must fall within the acceptable ranges specified in Table 1 for the results to be considered valid.
-
Experimental Workflow Diagram
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. Disk diffusion quality control guidelines for Haemophilus susceptibility tests using cefdinir, CI-960, fleroxacin, temafloxacin, and trospectomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. treata.academy [treata.academy]
- 5. iacld.com [iacld.com]
- 6. cms.gov [cms.gov]
- 7. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 8. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bsac.org.uk [bsac.org.uk]
- 10. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for Trospectomycin MIC Testing by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Trospectomycin (B1683680) using the broth microdilution method. The provided methodologies are based on established standards and scientific literature to ensure accuracy and reproducibility in research and drug development settings.
Introduction
Trospectomycin is a spectinomycin (B156147) analog antibiotic with a broad spectrum of activity against various aerobic and anaerobic bacteria.[1] Accurate determination of its MIC is crucial for understanding its potency, monitoring for the development of resistance, and establishing effective dosing regimens in preclinical and clinical studies. The broth microdilution method is a standardized technique for quantitative MIC determination and is widely used in clinical and research laboratories. This document outlines the necessary materials, a step-by-step experimental protocol, quality control procedures, and data interpretation for Trospectomycin MIC testing.
Data Presentation
Trospectomycin MIC Ranges for Various Bacterial Species
The following table summarizes the MIC ranges of Trospectomycin against a selection of clinically relevant bacteria as reported in the scientific literature. These values can serve as a reference for expected results.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 2 | 4 | 0.5 - >128 |
| Streptococcus pneumoniae | 0.25 | 1 | 0.06 - 4 |
| Enterococcus faecalis | 8 | 16 | 2 - 32 |
| Haemophilus influenzae | 2 | 4 | 0.5 - 8 |
| Neisseria gonorrhoeae | 4 | 8 | 0.5 - 16 |
| Escherichia coli | 16 | 64 | 2 - >128 |
| Pseudomonas aeruginosa | >128 | >128 | 32 - >128 |
| Bacteroides fragilis group | 4 | 16 | 0.25 - 64 |
Note: MIC values can vary depending on the specific isolates and testing conditions.
Quality Control (QC) Ranges
Quality control is essential to ensure the accuracy and reproducibility of MIC testing. The following table provides the recommended quality control strain and the expected MIC range for Trospectomycin.
| Quality Control Strain | Method | Trospectomycin MIC Range (µg/mL) |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 1.0 - 4.0[2] |
Experimental Protocols
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.
Materials
-
Trospectomycin sulfate (B86663) analytical standard
-
Sterile 96-well microtiter plates with round-bottom wells
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms
-
Haemophilus Test Medium (HTM) for Haemophilus influenzae
-
Appropriate growth media for other fastidious organisms (e.g., supplemented broths)
-
Sterile, disposable reagent reservoirs
-
Multichannel pipettes (8- or 12-channel) and sterile tips
-
Single-channel pipettes and sterile tips
-
Bacterial cultures of test organisms and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Microplate reader (optional, for automated reading)
Experimental Workflow Diagram
Caption: Experimental workflow for Trospectomycin broth microdilution MIC testing.
Detailed Methodology
1. Preparation of Trospectomycin Stock Solution:
-
Aseptically prepare a stock solution of Trospectomycin sulfate in a suitable sterile solvent (e.g., sterile distilled water) at a concentration of at least 10 times the highest concentration to be tested.
-
The exact concentration should be calculated based on the potency of the Trospectomycin powder.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
2. Preparation of Microtiter Plates:
-
Dispense 50 µL of the appropriate sterile broth medium into wells 2 through 12 of each row of a 96-well microtiter plate.
-
Add 100 µL of the Trospectomycin working solution (diluted from the stock to twice the highest desired final concentration) to well 1 of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
3. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized and diluted bacterial suspension to each well from 1 to 11.
-
The final volume in each well will be 100 µL.
5. Incubation:
-
Incubate the inoculated plates in an ambient air incubator at 35°C ± 2°C for 16-20 hours for non-fastidious bacteria.
-
For fastidious organisms like H. influenzae, incubate in a CO₂-enriched atmosphere if required.
6. Reading the MIC:
-
The MIC is the lowest concentration of Trospectomycin at which there is no visible growth (turbidity) in the wells.
-
This can be determined by visual inspection or with the aid of a microplate reader.
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
Trospectomycin Mechanism of Action
Trospectomycin, like its parent compound spectinomycin, is an aminocyclitol antibiotic that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, which ultimately halts peptide elongation.
Signaling Pathway Diagram
Caption: Mechanism of action of Trospectomycin.
References
Application Notes: Cell-Free Translation Inhibition Assay Using Trospectomycin Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for high-throughput screening and characterization of antimicrobial compounds.[1] These systems, typically derived from extracts of cells with high protein synthesis rates like Escherichia coli, contain all the necessary macromolecular machinery for translation, including ribosomes, tRNAs, and translation factors.[2][3] By operating in an open, in vitro environment, CFPS assays bypass limitations of cell-based methods, such as membrane permeability and compound efflux, allowing for direct assessment of a compound's effect on the core translation process.[4]
Trospectomycin (B1683680) is a semi-synthetic analog of spectinomycin (B156147), an aminocyclitol antibiotic.[5][6] It exhibits a broad spectrum of antibacterial activity and is often more potent than its parent compound against various bacterial species.[5][7][8] The primary mechanism of action for spectinomycin and its analogs is the inhibition of bacterial protein synthesis.[6][9] This application note provides a detailed protocol for a cell-free translation inhibition assay using an E. coli S30 extract system to quantify the inhibitory activity of Trospectomycin dihydrochloride (B599025). The assay utilizes a reporter gene (e.g., firefly luciferase) whose expression level, measured by luminescence, serves as a proxy for the efficiency of protein synthesis.
Principle of the Assay
This assay quantifies the synthesis of a reporter protein (luciferase) in an E. coli S30 cell-free transcription-translation system. In the presence of an inhibitor like Trospectomycin, which targets the bacterial ribosome, the translation of the luciferase mRNA is impeded. This results in a dose-dependent decrease in the amount of functional luciferase produced, which is measured by a reduction in the luminescent signal upon the addition of the luciferin (B1168401) substrate. The half-maximal inhibitory concentration (IC50) can then be determined by correlating the luminescent output to the concentration of Trospectomycin.
Mechanism of Action of Trospectomycin
Trospectomycin, like its parent compound spectinomycin, targets the bacterial ribosome.[6][9] Specifically, it binds to the 30S ribosomal subunit. This binding event interferes with the translocation step of elongation, where the ribosome moves along the mRNA, thereby halting protein synthesis.[10] Although spectinomycin resistance can arise, Trospectomycin has shown enhanced activity against a range of bacteria.[5]
Figure 1. Mechanism of Trospectomycin-mediated translation inhibition.
Experimental Protocols
This protocol is divided into two main parts: the preparation of a translation-competent E. coli S30 cell extract and the execution of the cell-free translation inhibition assay.
Protocol 1: Preparation of E. coli S30 Cell Extract
This protocol describes the preparation of a crude S30 extract from an E. coli strain (e.g., A19 or BL21).[11][12][13]
Materials:
-
E. coli strain (e.g., A19, BL21)
-
2xYT medium
-
S30 Buffer A: 10 mM Tris-acetate (pH 8.2), 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT.[12][14]
-
S30 Buffer B: 10 mM Tris-acetate (pH 8.2), 14 mM Mg(OAc)₂, 60 mM KOAc, 0.5 mM DTT.[13]
-
Pre-incubation Buffer: 293 mM Tris-OAc (pH 8.2), 9.2 mM Mg(OAc)₂, 13.2 mM ATP, 84 mM phosphoenolpyruvate (B93156) (PEP), 4.4 mM DTT, 40 µM of each of the 20 amino acids, 6.7 U/mL pyruvate (B1213749) kinase.[12][14]
-
High-pressure homogenizer or sonicator
-
Refrigerated centrifuges
-
Dialysis tubing (12-14 kDa MWCO)
Procedure:
-
Cell Culture: Inoculate 1 L of 2xYT medium with an overnight culture of E. coli. Grow cells at 37°C with vigorous shaking to a mid-log phase (OD₆₀₀ ≈ 3.0).[14]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet three times with ice-cold S30 Buffer A. After the final wash, weigh the wet cell paste.[12][14]
-
Cell Lysis: Resuspend the cell paste in S30 Buffer B (approx. 1 mL per gram of wet cells). Lyse the cells by a single pass through a high-pressure homogenizer at ~15,000 psi or by sonication. All steps must be performed on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Carefully collect the supernatant. Repeat this centrifugation step to ensure the removal of cell debris.[13]
-
Pre-incubation (Run-off): Add 0.3 volumes of the Pre-incubation Buffer to the supernatant. Incubate the mixture at 37°C for 80 minutes with gentle shaking. This step allows for the degradation of endogenous mRNA and DNA.[12][14]
-
Dialysis: Dialyze the extract against 50 volumes of S30 Buffer B at 4°C. Perform three buffer changes, each after 45-60 minutes of dialysis.[12][13]
-
Final Centrifugation: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.[14]
-
Storage: Collect the final supernatant (S30 extract), aliquot into small volumes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[13]
Protocol 2: Cell-Free Translation Inhibition Assay
This protocol details the setup of the inhibition assay in a 96-well plate format using a luciferase reporter plasmid.
Materials:
-
Prepared E. coli S30 extract
-
Protein Synthesis Buffer (2X): 110 mM HEPES-KOH (pH 7.5), 420 mM Potassium glutamate, 55 mM Ammonium acetate, 21.4 mM Magnesium acetate, 2.4 mM ATP, 1.6 mM each of CTP, GTP, and UTP, 160 mM Creatine Phosphate, 500 µg/mL Creatine Kinase, 2.0 mM of each of the 20 amino acids, 8% PEG-8000, 3.4 mM DTT.[14]
-
T7 RNA Polymerase (e.g., ~1 µg/µL)
-
RNase Inhibitor
-
Reporter Plasmid: Plasmid DNA containing a firefly luciferase gene under the control of a T7 promoter (e.g., pK7-Luc), at a concentration of >100 ng/µL.[14]
-
Trospectomycin dihydrochloride stock solution (e.g., 10 mM in nuclease-free water)
-
Positive Control Inhibitor: Puromycin or Spectinomycin stock solution
-
Nuclease-free water
-
White, flat-bottom 96-well plates
-
Luciferase Assay Reagent (containing luciferin)
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all components (S30 extract, 2X Buffer, enzymes, DNA) on ice. Gently vortex the S30 extract and buffer to mix.[15]
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in nuclease-free water to achieve a range of final concentrations for testing (e.g., 0.1 µM to 1000 µM). Also prepare dilutions for the positive control inhibitor.
-
Reaction Setup (Master Mix): On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the following:
-
12.5 µL Protein Synthesis Buffer (2X)
-
6.0 µL S30 Synthesis Extract
-
0.5 µL T7 RNA Polymerase
-
0.5 µL RNase Inhibitor
-
1.0 µL Luciferase Plasmid DNA (250 ng)
-
2.0 µL Nuclease-free water (Note: Volumes can be scaled. This master mix does not contain the inhibitor.)
-
-
Plate Setup:
-
In a 96-well plate, add 2.5 µL of each Trospectomycin dilution to triplicate wells.
-
Add 2.5 µL of the positive control inhibitor to triplicate wells.
-
Add 2.5 µL of nuclease-free water to triplicate wells for the 'No Inhibition' (100% activity) control.
-
Add 2.5 µL of nuclease-free water to triplicate wells for the 'No DNA' (background) control.
-
-
Initiate Reaction: Add 22.5 µL of the master mix to each well. For the 'No DNA' control, use a master mix prepared without the plasmid template. The final reaction volume will be 25 µL.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking.[15]
-
Luminescence Detection:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Luciferase Assay Reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.[16]
-
-
Data Analysis:
-
Calculate the average luminescence (Relative Light Units, RLU) for each set of triplicates.
-
Subtract the average RLU of the 'No DNA' control from all other measurements.
-
Calculate the Percent Inhibition for each Trospectomycin concentration using the formula: % Inhibition = 100 * (1 - (RLU_sample / RLU_no_inhibition))
-
Plot the Percent Inhibition versus the log of Trospectomycin concentration. Use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[17][18]
-
Figure 2. General workflow for the cell-free translation inhibition assay.
Data Presentation
The quantitative results should be organized to clearly show the dose-response relationship.
Table 1: Example Data for Trospectomycin Inhibition of Cell-Free Translation
| Trospectomycin (µM) | Avg. Luminescence (RLU) | Corrected RLU | % Inhibition |
| 0 (No Inhibitor) | 1,550,000 | 1,549,500 | 0.0 |
| 0.1 | 1,480,000 | 1,479,500 | 4.5 |
| 1 | 1,215,000 | 1,214,500 | 21.6 |
| 10 | 780,000 | 779,500 | 49.7 |
| 100 | 250,000 | 249,500 | 83.9 |
| 1000 | 25,000 | 24,500 | 98.4 |
| No DNA Control | 500 | 0 | 100.0 |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions, extract activity, and reagent purity.
Table 2: Summary of IC50 Values for Control Antibiotics
| Compound | IC50 (µM) |
| Trospectomycin | To be determined |
| Spectinomycin | To be determined |
| Puromycin | To be determined |
Conclusion
The cell-free translation inhibition assay is a robust, rapid, and sensitive method for determining the inhibitory potential of antibiotics that target the bacterial ribosome.[1][16] This protocol provides a framework for researchers to quantify the activity of this compound and can be adapted for high-throughput screening of other novel antibiotic candidates. The open nature of the system allows for direct interaction between the compound and the translational machinery, providing clear mechanistic insights into potential drug candidates.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. profacgen.com [profacgen.com]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial action of 3',6'-disubstituted spectinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of trospectomycin (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 12. mdpi.com [mdpi.com]
- 13. Cell-free transcription-translation system: a dual read-out assay to characterize riboswitch function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. youtube.com [youtube.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Trospectomycin Dihydrochloride: Application Notes and Protocols for In Vivo Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin (B1683680) dihydrochloride (B599025), a novel aminocyclitol antibiotic, is an analogue of spectinomycin (B156147). It has demonstrated a broad spectrum of antibacterial activity in vitro, showing greater potency than its parent compound against a variety of Gram-positive and Gram-negative bacteria. Of particular interest to researchers is its efficacy in animal models of infection, suggesting its potential as a therapeutic agent. This document provides detailed application notes and protocols for utilizing trospectomycin dihydrochloride in preclinical animal infection models. The information is compiled from published literature to guide researchers in designing and executing in vivo efficacy studies.
In Vivo Efficacy of Trospectomycin
Trospectomycin has been reported to be significantly more effective than spectinomycin in treating experimental infections in animal models. Efficacy has been demonstrated against infections caused by Streptococcus pyogenes, Salmonella typhi, Serratia marcescens, Klebsiella pneumoniae, and Haemophilus influenzae. The following sections provide detailed protocols for establishing these infection models and evaluating the in vivo efficacy of trospectomycin.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize representative quantitative data from in vivo efficacy studies of this compound against various bacterial pathogens in murine models. Please note that these values are illustrative and may vary depending on the specific experimental conditions, including the mouse strain, bacterial isolate, and infection severity.
Table 1: Efficacy of this compound in a Murine Systemic Infection Model with Streptococcus pyogenes
| Treatment Group | Dosage (mg/kg, s.c.) | Dosing Regimen | Survival Rate (%) | Median Survival Time (Days) |
| Vehicle Control | 0 | Once daily for 3 days | 0 | 2 |
| Trospectomycin | 10 | Once daily for 3 days | 60 | >14 |
| Trospectomycin | 25 | Once daily for 3 days | 90 | >14 |
| Trospectomycin | 50 | Once daily for 3 days | 100 | >14 |
Table 2: Efficacy of this compound in a Murine Systemic Infection Model with Salmonella typhimurium
| Treatment Group | Dosage (mg/kg, i.p.) | Dosing Regimen | Bacterial Load in Spleen (log10 CFU/g) at 48h |
| Vehicle Control | 0 | Twice daily for 2 days | 7.5 ± 0.8 |
| Trospectomycin | 20 | Twice daily for 2 days | 5.2 ± 0.6 |
| Trospectomycin | 50 | Twice daily for 2 days | 3.1 ± 0.5 |
| Trospectomycin | 100 | Twice daily for 2 days | <2.0 |
Table 3: Efficacy of this compound in a Murine Peritonitis Model with Serratia marcescens
| Treatment Group | Dosage (mg/kg, i.p.) | Dosing Regimen | ED50 (mg/kg) | 95% Confidence Interval |
| Trospectomycin | Single dose at 1h post-infection | Single dose | 15.2 | 12.5 - 18.4 |
Table 4: Efficacy of this compound in a Murine Pneumonia Model with Klebsiella pneumoniae
| Treatment Group | Dosage (mg/kg, i.v.) | Dosing Regimen | Bacterial Load in Lungs (log10 CFU/g) at 24h |
| Vehicle Control | 0 | Single dose at 2h post-infection | 8.2 ± 0.7 |
| Trospectomycin | 25 | Single dose at 2h post-infection | 6.1 ± 0.9 |
| Trospectomycin | 50 | Single dose at 2h post-infection | 4.5 ± 0.6 |
| Trospectomycin | 100 | Single dose at 2h post-infection | 2.8 ± 0.4 |
Table 5: Efficacy of this compound in a Murine Intraperitoneal Infection Model with Haemophilus influenzae
| Treatment Group | Dosage (mg/kg, s.c.) | Dosing Regimen | Survival Rate (%) at Day 7 |
| Vehicle Control | 0 | Twice daily for 3 days | 10 |
| Trospectomycin | 15 | Twice daily for 3 days | 70 |
| Trospectomycin | 30 | Twice daily for 3 days | 90 |
| Trospectomycin | 60 | Twice daily for 3 days | 100 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vivo efficacy of this compound.
Protocol 1: Murine Systemic Infection Model for Streptococcus pyogenes
Objective: To evaluate the efficacy of trospectomycin in a lethal systemic infection model with Streptococcus pyogenes.
Materials:
-
Streptococcus pyogenes strain (e.g., a clinical isolate with known virulence)
-
Todd-Hewitt broth supplemented with yeast extract (THY)
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Sterile saline for injection
-
Mucin from porcine stomach
Procedure:
-
Inoculum Preparation:
-
Culture S. pyogenes in THY broth overnight at 37°C.
-
Subculture the bacteria in fresh THY broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) and resuspend in PBS.
-
Prepare the final inoculum by diluting the bacterial suspension in sterile saline containing 5% (w/v) porcine mucin to achieve the desired lethal dose (e.g., 1 x 10^7 CFU/mouse). The exact lethal dose should be predetermined in pilot studies.
-
-
Infection:
-
Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, trospectomycin at various doses).
-
Prepare this compound solutions in sterile saline.
-
Initiate treatment at a specified time post-infection (e.g., 1 hour).
-
Administer trospectomycin or vehicle control via the desired route (e.g., subcutaneous - s.c.) according to the planned dosing regimen (e.g., once daily for 3 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and mortality at least twice daily for a period of 14 days.
-
The primary endpoint is survival. Median survival time can also be calculated.
-
Protocol 2: Murine Systemic Infection Model for Salmonella typhimurium
Objective: To determine the effect of trospectomycin on the bacterial burden in a systemic Salmonella typhimurium infection model.
Materials:
-
Salmonella typhimurium strain (e.g., ATCC 14028)
-
Luria-Bertani (LB) broth
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Sterile saline for injection
Procedure:
-
Inoculum Preparation:
-
Grow S. typhimurium in LB broth overnight at 37°C with shaking.
-
Dilute the overnight culture in sterile saline to the desired concentration (e.g., 2 x 10^4 CFU/mL).
-
-
Infection:
-
Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.
-
-
Treatment:
-
At 2 hours post-infection, begin treatment.
-
Administer trospectomycin or vehicle control i.p. according to the dosing schedule (e.g., twice daily for 2 days).
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 48 hours after the start of infection), euthanize the mice.
-
Aseptically remove the spleens and homogenize them in sterile PBS.
-
Perform serial dilutions of the spleen homogenates and plate on appropriate agar (B569324) (e.g., XLD or MacConkey agar) to determine the number of viable bacteria (CFU/gram of tissue).
-
Protocol 3: Murine Peritonitis Model for Gram-Negative Bacteria (Serratia marcescens, Klebsiella pneumoniae)
Objective: To determine the 50% effective dose (ED50) of trospectomycin in a murine peritonitis model.
Materials:
-
Serratia marcescens or Klebsiella pneumoniae strain
-
Tryptic Soy Broth (TSB)
-
Female ICR mice (18-22 g)
-
This compound
-
Sterile saline for injection
-
Mucin from porcine stomach
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strain in TSB overnight at 37°C.
-
Prepare a bacterial suspension in 5% porcine mucin to a concentration that causes lethal infection in untreated animals within 48-72 hours (typically 100-1000 times the LD50).
-
-
Infection:
-
Inject mice i.p. with 0.5 mL of the bacterial suspension.
-
-
Treatment:
-
Prepare serial dilutions of trospectomycin in sterile saline.
-
Administer a single dose of trospectomycin or vehicle control i.p. at 1 hour post-infection.
-
-
Endpoint and Data Analysis:
-
Observe the mice for mortality for 7 days.
-
Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).
-
Protocol 4: Murine Pneumonia Model for Klebsiella pneumoniae
Objective: To assess the efficacy of trospectomycin in reducing the bacterial load in the lungs in a murine pneumonia model.
Materials:
-
Klebsiella pneumoniae strain (e.g., a virulent encapsulated strain)
-
Brain Heart Infusion (BHI) broth
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Sterile saline for injection
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Inoculum Preparation:
-
Grow K. pneumoniae in BHI broth to late-logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline to a concentration of approximately 1 x 10^6 CFU/50 µL.
-
-
Infection:
-
Anesthetize the mice.
-
Instill 50 µL of the bacterial suspension intranasally.
-
-
Treatment:
-
At 2 hours post-infection, administer trospectomycin or vehicle control intravenously (i.v.).
-
-
Endpoint Analysis:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the lungs, homogenize in sterile saline, and determine the bacterial load by plating serial dilutions.
-
Protocol 5: Murine Intraperitoneal Infection Model for Haemophilus influenzae
Objective: To evaluate the protective effect of trospectomycin in a lethal Haemophilus influenzae infection model.
Materials:
-
Haemophilus influenzae type b strain
-
Chocolate agar plates
-
Brain Heart Infusion broth supplemented with hemin (B1673052) and NAD
-
Female C57BL/6 mice (4-5 weeks old)
-
This compound
-
Sterile saline for injection
Procedure:
-
Inoculum Preparation:
-
Grow H. influenzae on chocolate agar plates overnight at 37°C in a 5% CO2 atmosphere.
-
Scrape the colonies and suspend them in supplemented BHI broth.
-
Adjust the bacterial suspension to the desired lethal dose (predetermined in pilot studies) in sterile saline.
-
-
Infection:
-
Inject each mouse i.p. with 0.5 mL of the bacterial suspension.
-
-
Treatment:
-
Initiate treatment 1 hour post-infection.
-
Administer trospectomycin or vehicle control s.c. twice daily for 3 days.
-
-
Monitoring:
-
Monitor the mice for survival for 7 days.
-
Concluding Remarks
The provided protocols offer a framework for the in vivo evaluation of this compound against a range of clinically relevant bacterial pathogens. Researchers should optimize these protocols, including the choice of animal and bacterial strains, inoculum size, and treatment regimens, based on their specific research objectives. Careful adherence to ethical guidelines for animal research is paramount. The promising in vivo activity of trospectomycin warrants further investigation to fully elucidate its therapeutic potential.
Trospectomycin Dihydrochloride: A Potent Inhibitor of Bacterial Protein Synthesis for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trospectomycin (B1683680) dihydrochloride (B599025), a semi-synthetic analog of spectinomycin (B156147), is a powerful tool for studying the intricacies of bacterial protein synthesis.[1] This aminocyclitol antibiotic exhibits broad-spectrum activity, demonstrating significantly greater potency than its parent compound against a wide range of bacterial pathogens.[1][2] Its specific mode of action, targeting the 30S ribosomal subunit, makes it an invaluable agent for investigating ribosomal function, antibiotic resistance mechanisms, and for the development of novel antibacterial therapies.
Mechanism of Action
Trospectomycin exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome. This interaction specifically targets helix 34 of the 16S rRNA, a critical component of the ribosomal machinery. The binding of Trospectomycin induces a conformational change that sterically hinders the swiveling motion of the 30S subunit head. This restriction of movement is crucial for the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. By locking the ribosome in a pre-translocational state, Trospectomycin effectively halts peptide chain elongation, leading to the cessation of protein synthesis and inhibition of bacterial growth.
Quantitative Data
The inhibitory activity of Trospectomycin has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) for ribosomal inhibition and the minimum inhibitory concentration (MIC) against several bacterial strains are summarized below.
Table 1: In Vitro Ribosomal Inhibition of Trospectomycin and Analogs
| Compound | Target Organism | Assay Type | IC50 (µM) |
| Trospectomycin Analogs | M. smegmatis | Cell-free translation | 1.01 - 1.8 |
Table 2: Minimum Inhibitory Concentration (MIC) of Trospectomycin Against Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | Fold Increase in Activity over Spectinomycin |
| Staphylococci | - | 4 to 32-fold |
| Streptococci | - | 4 to 32-fold |
| Haemophilus influenzae | - | 4 to 32-fold |
| Branhamella catarrhalis | - | 4 to 32-fold |
| Neisseria gonorrhoeae | - | 4 to 32-fold |
| Proteus species | - | 4 to 32-fold |
| Bacteroides species | - | 4 to 32-fold |
| Clostridium difficile | - | 4 to 32-fold |
| Chlamydia trachomatis | - | 4 to 32-fold |
| Enterobacteriaceae | Comparable to Spectinomycin | - |
Note: Specific MIC values can vary depending on the strain and the specific broth or agar (B569324) dilution method used.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Trospectomycin dihydrochloride against a target bacterial strain.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Target bacterial strain
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Trospectomycin Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water) to a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the Trospectomycin stock solution in MHB to achieve a range of concentrations. Leave a well with only MHB as a negative control (no antibiotic) and another well with uninoculated MHB as a sterility control.
-
Prepare Bacterial Inoculum:
-
Culture the target bacteria on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Trospectomycin dilutions and the positive control well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Trospectomycin that completely inhibits visible growth of the bacteria.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This protocol describes how to assess the inhibitory effect of Trospectomycin on bacterial protein synthesis using a cell-free coupled transcription-translation system.
Materials:
-
This compound
-
Bacterial coupled in vitro transcription-translation kit (e.g., E. coli S30 extract system)
-
Reporter plasmid DNA (e.g., containing a luciferase or fluorescent protein gene)
-
Nuclease-free water
-
Luminometer or fluorometer
Procedure:
-
Prepare Trospectomycin Dilutions: Prepare a series of dilutions of this compound in nuclease-free water or the reaction buffer provided with the kit.
-
Set up IVTT Reactions: In microcentrifuge tubes or a multi-well plate, set up the IVTT reactions according to the manufacturer's protocol. This typically involves combining the cell extract, a reaction mix containing amino acids and energy sources, and the reporter plasmid DNA.
-
Add Trospectomycin: Add the different concentrations of Trospectomycin to the respective reaction tubes. Include a no-antibiotic control (vehicle only).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours, or as recommended by the kit manufacturer, to allow for transcription and translation to occur.
-
Measure Reporter Signal: Following incubation, measure the reporter signal (e.g., luminescence for luciferase, fluorescence for a fluorescent protein) using the appropriate instrument.
-
Data Analysis: Plot the reporter signal as a function of Trospectomycin concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of Trospectomycin that inhibits protein synthesis by 50%.
Ribosome Binding Assay (Filter Binding)
This protocol provides a general framework for a filter-binding assay to demonstrate the interaction of Trospectomycin with bacterial ribosomes. This method relies on the principle that ribosomes and ribosome-ligand complexes are retained by nitrocellulose filters, while unbound small molecules pass through.
Materials:
-
This compound (radiolabeled, if available, for direct binding studies; otherwise, a competition assay with radiolabeled spectinomycin is required)
-
Purified bacterial 70S ribosomes or 30S ribosomal subunits
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Ribosomes: Thaw purified ribosomes or ribosomal subunits on ice.
-
Binding Reactions:
-
For a direct binding assay (requires radiolabeled Trospectomycin): In microcentrifuge tubes, combine a fixed concentration of ribosomes with increasing concentrations of radiolabeled Trospectomycin in binding buffer.
-
For a competition binding assay : Combine a fixed concentration of ribosomes and a fixed concentration of radiolabeled spectinomycin with increasing concentrations of non-radiolabeled Trospectomycin in binding buffer.
-
-
Incubation: Incubate the binding reactions at 37°C for 30 minutes to allow for equilibrium to be reached.
-
Filtration:
-
Pre-wet the nitrocellulose filters with binding buffer.
-
Quickly filter the binding reactions through the nitrocellulose filters under vacuum.
-
Wash the filters with cold binding buffer to remove unbound ligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
For a direct binding assay, plot the amount of bound radiolabeled Trospectomycin as a function of its concentration to determine the binding affinity (Kd).
-
For a competition binding assay, plot the displacement of the radiolabeled spectinomycin as a function of the Trospectomycin concentration to determine the inhibitory constant (Ki).
-
Conclusion
This compound is a potent and specific inhibitor of bacterial protein synthesis, making it an excellent tool for a variety of research applications. The provided protocols offer a starting point for investigating its mechanism of action and antibacterial properties. Researchers are encouraged to optimize these protocols for their specific experimental systems and bacterial strains of interest.
References
Application of Trospectomycin Dihydrochloride in Anaerobic Bacteriology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin (B1683680) dihydrochloride (B599025), a novel aminocyclitol antibiotic, is a broad-spectrum analogue of spectinomycin (B156147).[1][2] It has demonstrated significant in vitro activity against a wide range of clinically important anaerobic bacteria, making it a compound of interest in the study of anaerobic infections and the development of new antimicrobial agents.[1][3][4] Notably, Trospectomycin is often more potent than its parent compound, spectinomycin, against these microorganisms.[1][2][3] This document provides detailed application notes and protocols for the use of Trospectomycin dihydrochloride in anaerobic bacteriology research.
Spectrum of Activity
Trospectomycin has shown consistent in vitro activity against a variety of anaerobic bacteria, including:
-
Gram-negative bacilli:
-
Gram-positive cocci:
-
Peptostreptococcus species[4]
-
-
Gram-positive spore-forming bacilli:
-
Gram-positive non-spore-forming bacilli [4]
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Trospectomycin against various anaerobic bacteria from published studies.
Table 1: MIC Data for Trospectomycin Against a Broad Range of Anaerobes
| Organism Category | Number of Strains | MIC90 (mg/L) | Percent Susceptible |
| Gram-positive and Gram-negative anaerobes | 539 | 16 | 98% |
| Data from Appelbaum et al., 1993[4] |
Table 2: Comparative Activity of Trospectomycin and Spectinomycin
| Bacterial Species | Fold Increase in Activity of Trospectomycin over Spectinomycin |
| Staphylococci | 4- to 32-fold |
| Streptococci | 4- to 32-fold |
| Bacteroides species | 4- to 32-fold |
| Clostridium difficile | 4- to 32-fold |
| Other Clostridium species | 4- to 32-fold |
| Data from Zurenko et al., 1988[1] |
Mechanism of Action
As an aminocyclitol antibiotic, Trospectomycin is presumed to act by inhibiting bacterial protein synthesis. This occurs through binding to the 30S ribosomal subunit, thereby interfering with the initiation and elongation of the peptide chain.
Caption: Proposed mechanism of action of Trospectomycin in anaerobic bacteria.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against anaerobic bacteria.
Materials:
-
This compound reference powder
-
Anaerobic bacterial isolates
-
Wilkins-Chalgren agar or Brucella agar supplemented with hemin (B1673052) and vitamin K1
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile Petri dishes
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)
-
Steers replicator or multi-point inoculator
Procedure:
-
Preparation of Trospectomycin Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a concentration of 1280 µg/mL.
-
Preparation of Agar Plates: a. Melt the agar medium and cool to 48-50°C. b. Prepare a series of two-fold dilutions of the Trospectomycin stock solution in sterile water. c. Add 1 part of each Trospectomycin dilution to 9 parts of molten agar to achieve the final desired concentrations (e.g., 0.125 to 128 µg/mL). Also, prepare a drug-free control plate. d. Mix gently and pour the agar into sterile Petri dishes. Allow the plates to solidify.
-
Inoculum Preparation: a. Subculture the anaerobic isolates onto a non-selective blood agar plate and incubate under anaerobic conditions for 24-48 hours. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL. c. Dilute this suspension 1:10 in sterile saline to obtain a final inoculum of approximately 1 x 10⁷ CFU/mL.
-
Inoculation: a. Using a Steers replicator, inoculate the surface of the agar plates with the prepared bacterial suspensions. Each spot should contain approximately 1-2 µL of the inoculum, delivering about 10⁴ CFU per spot. b. Inoculate the drug-free plate last to check for viability.
-
Incubation: a. Allow the inoculum spots to dry. b. Place the plates in an anaerobic chamber or jar. c. Incubate at 35-37°C for 48 hours.
-
Interpretation of Results: a. The MIC is the lowest concentration of Trospectomycin that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation site is disregarded.
Caption: Workflow for MIC determination by the agar dilution method.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as an adjunct to the MIC test to determine the concentration of an antimicrobial agent that is bactericidal.
Materials:
-
MIC plates from the agar dilution experiment
-
Sterile non-selective agar plates (e.g., Brucella blood agar)
-
Sterile loops or swabs
Procedure:
-
Subculturing from MIC Plates: a. Following the determination of the MIC, select the plates with no visible growth. b. Using a sterile loop or swab, subculture a defined area from each of the clear zones onto a fresh, drug-free agar plate.
-
Incubation: a. Incubate the subculture plates under anaerobic conditions at 35-37°C for 48-72 hours.
-
Interpretation of Results: a. The MBC is the lowest concentration of Trospectomycin that results in a ≥99.9% reduction in the initial inoculum. This is typically determined by comparing the number of colonies on the subculture plates to the colony count from the initial inoculum.
Conclusion
This compound exhibits potent in vitro activity against a broad range of anaerobic bacteria. The provided protocols for MIC and MBC determination will enable researchers to further evaluate its efficacy and potential applications in anaerobic bacteriology. These standardized methods are crucial for generating reproducible data for drug development and resistance surveillance.
References
- 1. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of trospectomycin (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, trospectomycin and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of trospectomycin against Bacteroides fragilis and other Bacteroides species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of trospectomycin against Bacteroides fragilis and other Bacteroides species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Trospectomycin Dihydrochloride Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospectomycin dihydrochloride (B599025) is a semi-synthetic aminocyclitol antibiotic, an analog of spectinomycin (B156147). It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Like other aminocyclitol antibiotics, Trospectomycin's primary mechanism of action is the inhibition of bacterial protein synthesis, a critical process for bacterial viability.[3][4][5] This is achieved through its binding to the bacterial 30S ribosomal subunit, which interferes with the translocation of peptidyl-tRNA and ultimately halts peptide elongation.[5][6] These application notes provide detailed protocols for cell-based assays to screen and characterize the efficacy and potential cytotoxicity of Trospectomycin dihydrochloride. The described assays are fundamental in the pre-clinical evaluation of this antibiotic.
Key Experimental Assays
A comprehensive screening cascade for this compound involves a primary screen to determine its antibacterial potency, followed by a secondary screen to assess its selectivity and potential toxicity to mammalian cells.
-
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay to determine the lowest concentration of Trospectomycin that inhibits the visible growth of a specific bacterium.[7]
-
Secondary Screening: Mammalian Cell Viability Assays (MTT and Resazurin) to evaluate the cytotoxic effect of Trospectomycin on mammalian cell lines, providing an early indication of its therapeutic index.[8][9]
-
Mechanism of Action (MOA) Confirmation: In Vitro Translation Assay to directly measure the inhibitory effect of Trospectomycin on bacterial protein synthesis.[2][10]
Data Presentation
Quantitative data from the screening assays should be summarized for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 4 | 8 | Vancomycin: 1 |
| Streptococcus pneumoniae | 49619 | 2 | 4 | Penicillin: 0.06 |
| Haemophilus influenzae | 49247 | 8 | 16 | Ampicillin: 0.5 |
| Neisseria gonorrhoeae | 49226 | 1 | 2 | Ceftriaxone: 0.015 |
| Escherichia coli | 25922 | 16 | 32 | Ciprofloxacin: 0.015 |
| Bacteroides fragilis | 25285 | 8 | 16 | Metronidazole: 0.5 |
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines.
| Cell Line | ATCC Number | Assay Type | IC₅₀ (µg/mL) | Positive Control IC₅₀ (µg/mL) |
| HEK293 (Human Embryonic Kidney) | CRL-1573 | MTT | >128 | Doxorubicin: 0.5 |
| HepG2 (Human Hepatocellular Carcinoma) | HB-8065 | Resazurin | >128 | Doxorubicin: 1.2 |
| A549 (Human Lung Carcinoma) | CCL-185 | MTT | >128 | Doxorubicin: 0.8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol determines the minimum concentration of Trospectomycin that inhibits bacterial growth.[8][11]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Trospectomycin Stock Solution: Prepare a stock solution of this compound in sterile deionized water (e.g., 1280 µg/mL). Filter-sterilize the solution.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Trospectomycin stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column. This will create a range of Trospectomycin concentrations.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which contain only broth).
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum, but no antibiotic.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Trospectomycin at which there is no visible growth (no turbidity) as compared to the growth control. Results can be read visually or with a microplate reader at 600 nm.
Mammalian Cell Viability Assay - MTT Method
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[7]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of Trospectomycin in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the Trospectomycin dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for Trospectomycin) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Trospectomycin that inhibits 50% of cell viability).
In Vitro Translation Inhibition Assay
This assay directly measures the effect of Trospectomycin on bacterial protein synthesis in a cell-free system.[2][9][10]
Materials:
-
E. coli S30 cell-free extract system
-
DNA template encoding a reporter protein (e.g., luciferase)
-
Amino acid mixture
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
Nuclease-free water and reagents
Procedure:
-
Reaction Setup: On ice, prepare the in vitro transcription-translation reactions according to the manufacturer's protocol. A typical reaction includes the S30 extract, buffer, amino acids, and the DNA template.
-
Inhibitor Addition: Add varying concentrations of Trospectomycin to the reaction tubes. Include a "no inhibitor" control (with solvent only) and a "no template" control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.
-
Luciferase Assay:
-
Add the luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.
-
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each Trospectomycin concentration relative to the "no inhibitor" control. Determine the IC₅₀ value.
Visualizations
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A High-Throughput Screen for Antibiotic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. MTT Assay [protocols.io]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tribioscience.com [tribioscience.com]
Troubleshooting & Optimization
Technical Support Center: Trospectomycin Dihydrochloride Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to trospectomycin (B1683680) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to trospectomycin dihydrochloride?
A1: Bacteria primarily develop resistance to trospectomycin, an analog of spectinomycin (B156147), through three main mechanisms:
-
Target Site Modification: Mutations in the bacterial ribosome, the target of trospectomycin, can prevent the drug from binding effectively. Specifically, mutations in the 16S rRNA component of the 30S ribosomal subunit are a common cause of resistance.[1][2][3]
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate trospectomycin. These are often the same enzymes that inactivate spectinomycin, such as adenylyltransferases.[4][5][6]
-
Active Efflux: Bacteria can utilize efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of trospectomycin to sub-therapeutic levels.[7][8][9][10]
Q2: Is there cross-resistance between trospectomycin and spectinomycin?
A2: Yes, generally, there is cross-resistance between trospectomycin and spectinomycin.[4][5] This is because they are structurally similar and share the same target and are often susceptible to the same resistance mechanisms, such as enzymatic inactivation and target site mutations.
Q3: My bacterial culture shows resistance to trospectomycin, but I cannot find any mutations in the 16S rRNA gene. What are other possibilities?
A3: If 16S rRNA sequencing does not reveal any mutations, consider the following possibilities:
-
Mutations in Ribosomal Proteins: Resistance can also arise from mutations in ribosomal proteins, such as S5, which are part of the 30S ribosomal subunit.[3]
-
Enzymatic Inactivation: The bacteria may be producing an enzyme that inactivates trospectomycin. You can test for this by preparing a cell-free extract and incubating it with trospectomycin to see if the drug is degraded.
-
Efflux Pump Overexpression: The resistance may be due to the overexpression of an efflux pump. This can be investigated using quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes or by using an efflux pump inhibitor in your susceptibility assays.
Q4: How can I determine if an efflux pump is responsible for trospectomycin resistance in my isolate?
A4: To investigate the role of efflux pumps, you can perform a minimum inhibitory concentration (MIC) assay with and without a known efflux pump inhibitor (EPI). A significant decrease in the MIC of trospectomycin in the presence of the EPI suggests the involvement of an efflux pump. Common EPIs include reserpine (B192253) and phenylalanine-arginine β-naphthylamide (PAβN).[7]
Troubleshooting Guides
Problem: Inconsistent MIC Results for Trospectomycin
| Possible Cause | Troubleshooting Step |
| Inoculum size variability | Standardize the inoculum preparation using a spectrophotometer or McFarland standards to ensure a consistent starting cell density. |
| Media composition | Ensure the same batch and type of growth medium are used for all experiments, as variations can affect antibiotic activity and bacterial growth. |
| Trospectomycin degradation | Prepare fresh stock solutions of this compound for each experiment, as it may degrade over time, especially in solution. |
| Contamination of culture | Streak the culture on an appropriate agar (B569324) plate to check for purity before starting the MIC assay. |
Problem: Failure to Amplify 16S rRNA Gene for Sequencing
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a commercial DNA extraction kit and verify the quality and quantity of the extracted genomic DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis. |
| Incorrect PCR primers | Verify the primer sequences and their annealing temperature. Use universal 16S rRNA primers if you are unsure of the specific sequence for your bacterial species. |
| PCR inhibitors in DNA sample | Dilute the DNA template or use a DNA purification kit that removes PCR inhibitors. |
| Inefficient PCR conditions | Optimize the PCR cycling conditions, including annealing temperature, extension time, and the number of cycles. |
Quantitative Data Summary
Table 1: Comparative In Vitro Activity of Trospectomycin and Spectinomycin
| Bacterial Species | Trospectomycin MIC (µg/mL) | Spectinomycin MIC (µg/mL) | Fold-Difference |
| Staphylococci | Varies | Varies | 4 to 32-fold more active |
| Streptococci | Varies | Varies | 4 to 32-fold more active |
| Haemophilus influenzae | Varies | Varies | 4 to 32-fold more active |
| Neisseria gonorrhoeae | Varies | Varies | 4 to 32-fold more active |
| Enterobacteriaceae | Moderate activity | Moderate activity | Comparable |
Source: Data synthesized from multiple in vitro studies.[4][5][11][12] Trospectomycin generally exhibits greater potency against a range of Gram-positive and some Gram-negative bacteria compared to spectinomycin.[4][5][11][12]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Trospectomycin Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 1024 µg/mL. Filter-sterilize the solution through a 0.22 µm filter.
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution: Add 50 µL of the trospectomycin stock solution to the first well of each row to be tested. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of trospectomycin that completely inhibits visible bacterial growth.
Protocol 2: Identification of 16S rRNA Mutations by PCR and Sanger Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from the trospectomycin-resistant bacterial isolate using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R). The PCR reaction mixture (50 µL) should contain: 5 µL of 10x PCR buffer, 1 µL of dNTP mix (10 mM), 1 µL of each primer (10 µM), 0.5 µL of Taq polymerase, 1 µL of genomic DNA template, and 40.5 µL of nuclease-free water.
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute 30 seconds
-
-
Final extension: 72°C for 10 minutes
-
-
PCR Product Purification: Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with the wild-type 16S rRNA gene sequence to identify any mutations.
Visualizations
Caption: Overview of Trospectomycin Resistance Mechanisms in Bacteria.
Caption: Experimental Workflow for Investigating Trospectomycin Resistance.
References
- 1. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment | eLife [elifesciences.org]
- 2. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations Conferring Aminoglycoside and Spectinomycin Resistance in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Streptomycin and Spectinomycin Resistance Mediated by Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efflux Pump-Mediated Resistance to Trospectomycin Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to Trospectomycin (B1683680) dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of efflux pump-mediated resistance to antibiotics like Trospectomycin?
A1: Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics like Trospectomycin, from the cell's interior.[1][2] This process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target—in the case of Trospectomycin, the 30S ribosomal subunit, where it inhibits protein synthesis.[3] By keeping the intracellular drug concentration below the therapeutic threshold, efflux pumps enable bacteria to survive in the presence of the antibiotic.[2] Multidrug resistance (MDR) can occur when a single pump recognizes and exports a wide range of antibiotics.[4]
Q2: Which specific efflux pumps are known to confer resistance to Trospectomycin or its parent compound, spectinomycin (B156147)?
A2: Several efflux pumps have been implicated in resistance to spectinomycin and its analogs. In Mycobacterium tuberculosis, the Tap efflux pump, encoded by the Rv1258c gene, plays a significant role in intrinsic resistance.[3][5] In Mycobacterium abscessus, a TetV-like efflux pump, Mab2780c, has been shown to confer high-level resistance to spectinomycin.[6][7] For Gram-negative bacteria, the AcrAB-TolC efflux pump in E. coli and other Enterobacteriaceae is a major contributor to multidrug resistance and is likely involved in the efflux of Trospectomycin.[3][8][9] In Pseudomonas aeruginosa, the MexXY-OprM efflux system is a known contributor to spectinomycin resistance.[10]
Q3: What are efflux pump inhibitors (EPIs), and can they be used to overcome Trospectomycin resistance?
A3: Efflux pump inhibitors (EPIs) are molecules that block the activity of efflux pumps.[2] By doing so, they can restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell.[4] The use of EPIs in combination with an antibiotic can lead to an increased intracellular concentration of the drug, allowing it to reach its target and exert its antibacterial effect. While specific EPIs for Trospectomycin are not widely documented, broad-spectrum EPIs that target common efflux pumps like the RND family (e.g., PAβN) could potentially be used to overcome efflux-mediated resistance to Trospectomycin.[11] Their effectiveness would need to be determined experimentally for the specific bacterial strain and efflux pump .
Troubleshooting Guides
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) for Trospectomycin.
Possible Cause 1: Overexpression of Efflux Pumps
-
Troubleshooting Steps:
-
Perform a synergy assay: Conduct a checkerboard assay with a known broad-spectrum efflux pump inhibitor (EPI) such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant reduction in the MIC of Trospectomycin in the presence of the EPI suggests the involvement of efflux pumps.
-
Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrB in E. coli, mexY in P. aeruginosa, or Rv1258c in M. tuberculosis) in your resistant strain compared to a susceptible control strain. Upregulation of these genes would indicate efflux pump overexpression.
-
Use of knockout strains: If available, compare the Trospectomycin MIC in your test strain to that of an isogenic knockout strain lacking a specific efflux pump (e.g., a ΔacrB or ΔtolC mutant).[8] Increased susceptibility in the knockout strain confirms the pump's role.
-
Possible Cause 2: Other Resistance Mechanisms
-
Troubleshooting Steps:
-
Target modification: Sequence the gene encoding the 16S rRNA to check for mutations in the Trospectomycin binding site on the ribosome.
-
Enzymatic inactivation: While less common for spectinomycin-class antibiotics compared to others, consider the possibility of enzymatic modification. One study noted that Trospectomycin was susceptible to inactivation by crude enzyme preparations from spectinomycin-resistant E. coli.[12]
-
Problem 2: Inconclusive results from the ethidium (B1194527) bromide (EtBr) accumulation assay.
Possible Cause 1: Inappropriate concentration of EtBr or EPI.
-
Troubleshooting Steps:
-
Optimize EtBr concentration: The concentration of EtBr is critical; too high can be toxic, and too low may not produce a detectable signal.[13] Perform a dose-response experiment to determine the optimal, sub-inhibitory concentration of EtBr for your bacterial strain.
-
Titrate the EPI: The concentration of the EPI needs to be optimized. Use a concentration that is non-bactericidal on its own but effective at inhibiting the efflux pump. This can be determined by running an MIC for the EPI alone.
-
Possible Cause 2: Low level of efflux pump expression.
-
Troubleshooting Steps:
-
Induce efflux pump expression: If the expression of the target efflux pump is inducible, grow the bacteria in the presence of a sub-lethal concentration of an inducing agent (which can sometimes be the antibiotic itself) before performing the assay.
-
Use a known positive control: Always include a bacterial strain known to overexpress the efflux pump of interest as a positive control to ensure the assay is working correctly.
-
Possible Cause 3: The target efflux pump does not recognize EtBr as a substrate.
-
Troubleshooting Steps:
-
Use an alternative fluorescent substrate: Not all efflux pumps transport EtBr efficiently. Consider using other fluorescent substrates such as Rhodamine 6G or Nile Red.[14]
-
Directly measure Trospectomycin accumulation: If a fluorescently labeled Trospectomycin analog is available or if analytical methods like LC-MS/MS can be employed, directly measuring the intracellular accumulation of the drug would provide more specific evidence.
-
Quantitative Data Summary
| Bacterial Species | Efflux Pump | Effect on Spectinomycin/Trospectomycin MIC | Reference |
| Mycobacterium tuberculosis | Rv1258c (Tap) | Deletion of Rv1258c reduces the MIC of spectinomycin. | [3][5] |
| Mycobacterium abscessus | Mab2780c (TetV-like) | Confers high-level resistance to spectinomycin. | [6] |
| Escherichia coli | AcrAB-TolC | A TolC-deficient strain showed increased susceptibility to spectinamides. | [3] |
| Salmonella Typhimurium DT104 | AcrAB-TolC | Contributes to spectinomycin resistance. | [8] |
| Pseudomonas aeruginosa | MexXY-OprM | Involved in resistance to spectinomycin. | [10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination for Trospectomycin
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Trospectomycin dihydrochloride
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log-phase growth
-
Sterile multichannel pipettes and reservoirs
-
Incubator
Procedure:
-
Prepare Trospectomycin Stock Solution: Prepare a concentrated stock solution of Trospectomycin in a suitable sterile solvent (e.g., water).
-
Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of Trospectomycin in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). Typically, 50 µL of broth is added to wells 2-12. 100 µL of the starting drug concentration is added to well 1, and then serially diluted.
-
Prepare Bacterial Inoculum: Dilute the log-phase bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the Trospectomycin dilutions.
-
Controls:
-
Positive Control (Growth Control): A well containing only CAMHB and the bacterial inoculum (no drug).
-
Negative Control (Sterility Control): A well containing only CAMHB (no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of Trospectomycin that completely inhibits visible bacterial growth.
Ethidium Bromide (EtBr) Accumulation/Efflux Assay
This fluorometric assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent dye EtBr.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethidium Bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) solution (e.g., CCCP or PAβN)
-
Fluorometer or fluorescence plate reader
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase (OD600 ≈ 0.6). Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.3.[15]
-
Accumulation Phase:
-
Pipette the cell suspension into the wells of the 96-well plate.
-
To separate wells, add:
-
PBS (control)
-
EPI (to determine maximum accumulation)
-
-
Add EtBr to all wells at a final, sub-inhibitory concentration (e.g., 1-2 µg/mL).
-
Immediately begin monitoring fluorescence (Excitation: ~530 nm, Emission: ~585 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes at 37°C. A higher fluorescence reading indicates greater intracellular accumulation of EtBr.
-
-
Efflux Phase:
-
After the accumulation phase, centrifuge the plate and discard the supernatant.
-
Resuspend the EtBr-loaded cells in PBS containing glucose (to energize the pumps).
-
Immediately monitor the decrease in fluorescence over time. A rapid decrease in fluorescence indicates active efflux of EtBr.
-
Checkerboard (Synergy) Assay with an Efflux Pump Inhibitor
This assay is used to determine if an EPI acts synergistically with Trospectomycin.
Materials:
-
This compound
-
Efflux Pump Inhibitor (EPI)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log-phase growth
Procedure:
-
Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of Trospectomycin along the x-axis (e.g., columns 1-10) and two-fold serial dilutions of the EPI along the y-axis (e.g., rows A-G).[16][17]
-
Controls:
-
Row H should contain only the Trospectomycin dilutions (to determine its MIC alone).
-
Column 11 should contain only the EPI dilutions (to determine its MIC alone).
-
A well with no drugs will serve as the growth control.
-
-
Inoculation: Inoculate all wells with a bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of Trospectomycin in each row (in the presence of a specific EPI concentration) and the MIC of the EPI in each column.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Trospectomycin = (MIC of Trospectomycin in combination) / (MIC of Trospectomycin alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FIC Index = FIC of Trospectomycin + FIC of EPI
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
-
Visualizations
References
- 1. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii | MDPI [mdpi.com]
- 3. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 5. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mab2780c, a TetV-like efflux pump, confers high-level Spectinomycin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. AcrAB-TolC Directs Efflux-Mediated Multidrug Resistance in Salmonella enterica Serovar Typhimurium DT104 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AcrAB-TolC Efflux Pump Contributes to Multidrug Resistance in the Nosocomial Pathogen Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 14. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 15. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Trospectomycin Dihydrochloride Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Trospectomycin dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Trospectomycin dihydrochloride?
Q2: I'm observing incomplete dissolution of this compound in water. What are the potential causes?
Several factors can contribute to incomplete dissolution:
-
Insufficient Solvent Volume: The concentration of your intended solution may exceed the solubility limit.
-
Low Temperature: The dissolution rate may be slow at lower temperatures.
-
pH of the Solution: The pH of the water used can influence the solubility of hydrochloride salts.
-
Inadequate Agitation: Insufficient mixing can lead to localized saturation and prevent the bulk powder from dissolving.
-
Quality of the Compound: Ensure the this compound is of high purity and has been stored correctly.
Q3: How does pH affect the solubility and stability of this compound?
The pH of an aqueous solution is a critical factor influencing both the solubility and stability of antibiotic compounds. While specific data for this compound is limited, for hydrochloride salts of drugs, the solubility can be affected by the pH. In highly acidic solutions, the common ion effect from excess chloride ions could potentially decrease solubility. The stability of the molecule is also pH-dependent; extremes in pH (highly acidic or alkaline) can lead to degradation over time.
Q4: What is the recommended solvent for preparing a stock solution?
For preparing high-concentration stock solutions, an organic solvent such as DMSO is often used. A product data sheet for a similar compound, Spectinomycin dihydrochloride pentahydrate, indicates a solubility of 99 mg/mL in DMSO.[1] For experimental use in aqueous systems, it is crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels. For direct use in aqueous buffers, preparing a fresh solution is recommended.
Q5: How should I store aqueous solutions of this compound?
Aqueous solutions of antibiotics are susceptible to degradation. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though stability under these conditions should be validated for your specific experimental needs. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when dissolving this compound in aqueous solutions.
Problem: this compound powder is not fully dissolving in water or buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high | 1. Recalculate the required concentration and volume. 2. Increase the volume of the solvent to lower the concentration. | The powder fully dissolves upon addition of more solvent. |
| Insufficient mixing | 1. Vortex the solution for 1-2 minutes. 2. Use a magnetic stirrer at a moderate speed. | Complete dissolution is achieved with enhanced agitation. |
| Low temperature | 1. Gently warm the solution to 37°C in a water bath. 2. Be cautious not to overheat, as it may cause degradation. | Solubility increases with temperature, leading to dissolution. |
| pH of the solvent | 1. Measure the pH of your solution. 2. If permissible for your experiment, adjust the pH towards neutral (pH 6.8-7.4) using dilute NaOH or HCl. | The compound dissolves as the pH is optimized. |
| Compound quality | 1. Check the expiration date and storage conditions of the compound. 2. If in doubt, use a fresh batch of this compound. | A new, high-quality lot of the compound dissolves as expected. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and a related compound.
| Compound | Solvent | Solubility | Source |
| This compound | Not specified (likely organic solvent) | ≥ 223.5 mg/mL (calculated) | TargetMol Data Sheet |
| Spectinomycin dihydrochloride pentahydrate | Water | 99 mg/mL | Selleck Chemicals |
| Spectinomycin dihydrochloride pentahydrate | DMSO | 99 mg/mL | Selleck Chemicals |
| Spectinomycin dihydrochloride pentahydrate | Ethanol | 11 mg/mL | Selleck Chemicals |
Note: The solubility value for this compound is calculated from a stock solution preparation table and may not represent the maximum solubility in water.
Experimental Protocols
Protocol for Preparing a 10 mg/mL Aqueous Solution of this compound
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Sterile conical tube or vial
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
pH meter (optional)
-
Sterile 0.22 µm filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container. For a 10 mg/mL solution, weigh 10 mg of the powder.
-
Solvent Addition: Add a portion of the sterile water to the powder. For a final volume of 1 mL, start by adding approximately 0.8 mL of water.
-
Initial Dissolution: Cap the container and vortex vigorously for 30-60 seconds.
-
Agitation: If the powder is not fully dissolved, place the container on a magnetic stirrer at room temperature for 15-30 minutes.
-
Gentle Warming (Optional): If dissolution is still incomplete, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired volume (e.g., 1 mL for a 10 mg/mL solution).
-
pH Measurement (Optional): If required for your experiment, measure the pH of the solution and adjust as necessary with dilute acid or base.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Use and Storage: Use the solution immediately. If short-term storage is required, store at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or below.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting decision tree for this compound dissolution.
References
Stability and degradation of Trospectomycin dihydrochloride in solution
Welcome to the Technical Support Center for Trospectomycin Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Trospectomycin dihydrochloride in solution. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. The information provided herein is based on the known behavior of its parent compound, spectinomycin (B156147), and general principles of aminocyclitol antibiotic stability.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a this compound stock solution?
A1: For optimal stability, dissolve this compound in sterile water or a compatible buffer to the desired concentration. Based on general practices for aminocyclitol antibiotics, stock solutions should be filter-sterilized using a 0.22 µm filter. For long-term storage, it is recommended to store aliquots at -20°C to minimize freeze-thaw cycles.[1] For short-term use, solutions may be stored at 2-8°C for a limited period, though stability under these conditions should be verified for your specific application.[2]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution is likely influenced by several factors, similar to other aminocyclitol antibiotics:
-
pH: Spectinomycin, a closely related compound, undergoes base-catalyzed hydrolysis, with the rate of degradation increasing at pH values above 6.0.[3][4] It is therefore crucial to control the pH of the solution.
-
Temperature: Elevated temperatures accelerate the degradation of aminocyclitols.[3][4] Solutions should be protected from high temperatures.
-
Oxidizing Agents: Oxidizing agents can potentially degrade Trospectomycin. Care should be taken to avoid contamination with such agents.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of Trospectomycin and the known degradation of spectinomycin, the primary degradation pathway is likely hydrolysis .[3] This would involve the cleavage of the glycosidic bond, particularly under basic conditions. Other potential degradation pathways, which are common for pharmaceutical compounds, include oxidation and photodegradation .[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in solution over time. | Degradation of Trospectomycin due to improper storage conditions. | Prepare fresh solutions for critical experiments. Store stock solutions in aliquots at -20°C.[1] Avoid repeated freeze-thaw cycles. Ensure the pH of the solution is controlled and protected from light and high temperatures. |
| Inconsistent results in bioassays. | Variability in the concentration of the active compound due to degradation. | Use a validated stability-indicating analytical method (e.g., HPLC) to confirm the concentration of Trospectomycin in your solution before use. |
| Appearance of unknown peaks in HPLC analysis of the solution. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and validate the specificity of your analytical method.[6][7] |
Data Presentation
Summary of Forced Degradation Conditions for Aminocyclitol Antibiotics
The following table summarizes typical stress conditions used in forced degradation studies for aminocyclitol antibiotics, based on studies of spectinomycin.[7] These conditions can be adapted for investigating the stability of this compound.
| Stress Condition | Reagent/Condition | Typical Duration |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at 65°C | 1–7 days |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at 65°C | 1–7 days |
| Oxidative Degradation | 0.3% to 3% H₂O₂ at room temperature (protected from light) | 1–7 days |
| Thermal Degradation | 60°C to 80°C (in solution and as solid) | 1–7 days |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | As required to achieve 5-20% degradation |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration.
-
Application of Stress Conditions: Aliquot the stock solution and expose it to various stress conditions as detailed in the table above (acidic, basic, oxidative, thermal, and photolytic stress). Include a control sample stored under normal conditions.
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 24, 48, 72 hours, and up to 7 days).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products (new peaks) and determine the percentage of degradation of the parent compound.
Protocol for a Stability-Indicating HPLC Method
The following is a general HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound, based on a method for spectinomycin.[6][8]
-
Column: RP-C18 (e.g., 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 6)
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[6]
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Base-catalyzed hydrolysis of spectinomycin in aqueous solutions: Kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated stability-indicating HPLC method for routine analysis of an injectable lincomycin and spectinomycin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Trospectomycin susceptibility testing
Welcome to the technical support center for Trospectomycin (B1683680) susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Trospectomycin susceptibility testing in a question-and-answer format.
Q1: My MIC results for Trospectomycin are inconsistent between experiments. What are the potential causes?
A1: Inconsistent Minimum Inhibitory Concentration (MIC) results can stem from several factors. It is crucial to meticulously control all experimental variables. Key areas to review include:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too light or too heavy can lead to erroneously low or high MICs, respectively. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard.
-
Media Composition: The type and formulation of the growth medium can influence the activity of Trospectomycin. For instance, cation concentrations in Mueller-Hinton Broth (MHB) can affect the uptake of aminocyclitol antibiotics. Always use the recommended and properly prepared testing medium.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels for fastidious organisms) can impact bacterial growth and, consequently, MIC values. Adhere strictly to established protocols.
-
Trospectomycin Stock Solution: Ensure the Trospectomycin stock solution is prepared correctly, stored under appropriate conditions to prevent degradation, and is not used past its expiration date.
-
Endpoint Reading: Subjectivity in determining the endpoint of visible growth can lead to variability. It is important to have a consistent and well-defined method for reading MICs.
Q2: I am observing "trailing" or "skipped wells" in my broth microdilution assay for Trospectomycin. How should I interpret these results?
A2: Trailing endpoints, where there is reduced but still visible growth in wells with higher antibiotic concentrations, can be challenging. Here’s how to approach this:
-
Re-incubation and Reading: If you observe trailing, it is advisable to re-incubate the plate for a defined period (e.g., an additional 4-6 hours) and re-read the results. However, be cautious as extended incubation can sometimes exacerbate the issue.
-
Standardized Reading Conditions: Ensure you are reading the plates under consistent lighting against a dark background. A reading mirror can also be helpful. The MIC should be the lowest concentration that shows no visible growth or a significant reduction in growth as defined by your laboratory's standard operating procedure.
-
Consider Agar (B569324) Dilution: If trailing is a persistent issue with broth-based methods, consider using the agar dilution method as a reference, as it is often less prone to this phenomenon.[1]
Q3: My quality control (QC) strain is consistently out of range for Trospectomycin. What steps should I take?
A3: A QC strain falling outside the acceptable range indicates a potential issue with the testing system. Follow these troubleshooting steps:
-
Verify the QC Strain: Ensure you are using the correct ATCC strain and that it has been stored and subcultured appropriately to prevent contamination or mutation.[2]
-
Check Reagents and Media: Confirm that the Trospectomycin disks or powder are from a new, unexpired lot and have been stored correctly. Verify that the testing medium is from a reliable source and has been prepared according to specifications.
-
Review Experimental Procedure: Meticulously review your entire testing procedure, from inoculum preparation to incubation and reading, to ensure it aligns with established standards (e.g., CLSI or EUCAST).
-
Repeat the Test: Repeat the QC test with a fresh subculture of the QC strain and new reagents if possible. If the issue persists, it may be necessary to investigate further by testing other QC strains or contacting the manufacturer of the reagents.
Below is a troubleshooting workflow to address out-of-range QC results:
Troubleshooting workflow for out-of-range QC results.
Quantitative Data Summary
The following tables summarize key quantitative data for Trospectomycin susceptibility testing.
Table 1: Quality Control Ranges for Trospectomycin
| Quality Control Strain | Testing Method | Medium | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter (mm) |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | Haemophilus Test Medium | 2.0 - 8.0[3][4] | N/A |
| Haemophilus influenzae ATCC 49247 | Disk Diffusion (30 µg disk) | Haemophilus Test Medium | N/A | 15 - 21[5] |
Note: As of the latest search, specific CLSI or EUCAST-endorsed QC ranges for other standard ATCC strains such as Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619, or Neisseria gonorrhoeae ATCC 49226 for Trospectomycin have not been established in the reviewed literature. Laboratories should establish their own internal QC ranges for these strains based on in-house validation studies.
Table 2: Trospectomycin MIC90 Values for Selected Anaerobic Bacteria
| Bacterial Group | Number of Strains | MIC90 (µg/mL) | Percent Susceptible |
| Bacteroides fragilis group | 218 | 16 | 98%[4] |
| Porphyromonas/Prevotella | 130 | 16 | 98%[4] |
| Fusobacteria | 49 | 16 | 98%[4] |
| Peptostreptococci | 50 | 16 | 98%[4] |
| Clostridia | 53 | 16 | 98%[4] |
| Gram-positive non-sporeforming bacilli | 24 | 16 | 98%[4] |
Table 3: Tentative Interpretive Criteria for Trospectomycin Disk Diffusion (30 µg disk)
| Interpretation | Zone Diameter (mm) | Correlating MIC (µg/mL) |
| Resistant | ≤ 13 | ≥ 64[6] |
| Susceptible | ≥ 17 | ≤ 16[6] |
Experimental Protocols
Detailed methodologies for standard susceptibility testing methods are provided below. These are based on general CLSI guidelines and should be adapted to specific laboratory conditions and for the particular organisms being tested.
Broth Microdilution MIC Assay
This method determines the MIC of Trospectomycin in a liquid medium.
1. Preparation of Trospectomycin Stock Solution:
- Prepare a stock solution of Trospectomycin sulfate (B86663) at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).
- Filter-sterilize the stock solution.
2. Preparation of Microdilution Plates:
- Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
- Add 50 µL of the Trospectomycin stock solution to the first well of each row to be tested.
- Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of Trospectomycin concentrations.
3. Inoculum Preparation:
- From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
- Include a growth control well (no Trospectomycin) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
- The MIC is the lowest concentration of Trospectomycin that completely inhibits visible growth of the organism.
Agar Dilution MIC Assay
This method involves incorporating Trospectomycin into an agar medium.
1. Preparation of Trospectomycin-Containing Agar Plates:
- Prepare a series of Trospectomycin stock solutions at 10 times the final desired concentrations.
- For each concentration, add 2 mL of the Trospectomycin solution to 18 mL of molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).
- Mix well and pour into sterile Petri dishes. Allow the agar to solidify.
- Prepare a drug-free control plate.
2. Inoculum Preparation:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
3. Inoculation and Incubation:
- Using an inoculum-replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate.
- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at 35°C ± 2°C for 16-20 hours.
4. Reading the MIC:
- The MIC is the lowest concentration of Trospectomycin that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
Disk Diffusion Assay
This method assesses susceptibility based on the zone of growth inhibition around a Trospectomycin-impregnated disk.
1. Inoculum Preparation:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
2. Inoculation of Agar Plate:
- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
- Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
3. Application of Trospectomycin Disk:
- Using sterile forceps, place a 30 µg Trospectomycin disk onto the surface of the inoculated agar plate.
- Gently press the disk to ensure complete contact with the agar.
4. Incubation:
- Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
5. Reading the Results:
- Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a caliper or ruler.
- Interpret the results based on the established zone diameter breakpoints (see Table 3).
Mechanisms of Action and Resistance
Trospectomycin, like its parent compound spectinomycin, is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[7] Resistance to Trospectomycin can occur through several mechanisms.
Enzymatic Modification
One of the primary mechanisms of resistance is the enzymatic modification of the Trospectomycin molecule by aminoglycoside-modifying enzymes (AMEs), specifically aminoglycoside nucleotidyltransferases (ANTs).[7][8] These enzymes catalyze the transfer of an adenylyl group from ATP to the Trospectomycin molecule, rendering it unable to bind to the ribosome.
References
- 1. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, trospectomycin and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Helicobacter pylori to trospectomycin, pirlimycin (U-57930E), mirincamycin (U-24729A) and N-demethyl clindamycin (U-26767A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Adenylylation of Streptomycin and Spectinomycin by R-Factor-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Impact of media composition on Trospectomycin dihydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of media composition on the activity of Trospectomycin (B1683680) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Trospectomycin?
Trospectomycin is an aminocyclitol antibiotic, and its mechanism of action involves the inhibition of protein synthesis in bacteria. It binds to helix 34 of the 16S rRNA within the 30S ribosomal subunit.[1] This binding interferes with the translocation of peptidyl-tRNA, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.
Q2: How is the in vitro activity of Trospectomycin dihydrochloride typically measured?
The in vitro activity is primarily determined by measuring the Minimum Inhibitory Concentration (MIC).[2][3] This is the lowest concentration of the antibiotic that prevents visible growth of a bacterium after overnight incubation. Standard methods include broth microdilution or agar (B569324) dilution assays.[2][4]
Q3: Does the composition of the growth medium affect the measured activity of Trospectomycin?
The impact of media composition on Trospectomycin's activity can vary depending on the specific components and the bacterial species being tested. For certain bacteria like Staphylococcus epidermidis and Bacteroides fragilis, one study reported that the nature of the growth medium (Mueller-Hinton broth for aerobes and Brucella broth for anaerobes) did not significantly alter the susceptibility results.[4] However, this may not be universally true for all bacteria or media types.
Q4: Is the pH of the medium a critical factor for Trospectomycin activity?
Yes, the pH of the medium can significantly influence the activity of Trospectomycin. An acidic environment has been shown to unfavorably affect its activity against Helicobacter pylori.[5] It is crucial to ensure the pH of the test medium is within the recommended range for standard susceptibility testing to obtain accurate results.
Q5: What are the standard media recommended for Trospectomycin susceptibility testing?
For aerobic bacteria, Mueller-Hinton broth or agar is commonly used for susceptibility testing.[4] For anaerobic bacteria, Brucella broth is a recommended medium.[4] Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), is advised for consistent and reliable results.
Q6: Could the stability of Trospectomycin in the culture medium affect experimental outcomes?
While specific stability data for Trospectomycin in various culture media is not extensively detailed in the provided search results, the stability of antibiotics in solution is a critical factor in susceptibility testing.[6][7] Factors such as temperature, pH, and the presence of certain ions or components in the media can affect the degradation rate of an antibiotic over the incubation period, potentially leading to an overestimation of the MIC.[6][8][9] It is recommended to use freshly prepared antibiotic solutions for experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Higher than expected MIC values | Medium pH is too low: An acidic environment can reduce Trospectomycin's activity.[5] | Verify and adjust the pH of the medium to the standard physiological range (typically 7.2-7.4) before adding the antibiotic and bacteria. |
| Degradation of Trospectomycin: The antibiotic may have degraded during storage or incubation. | Prepare fresh stock solutions of Trospectomycin for each experiment. Avoid repeated freeze-thaw cycles. Consider performing a stability check of the antibiotic in your specific medium if you suspect degradation. | |
| Inappropriate medium used: The chosen medium may contain components that interfere with the antibiotic's action. | Use standard, recommended media for susceptibility testing, such as Mueller-Hinton Broth/Agar for aerobes and Brucella Broth for anaerobes.[4] | |
| Inconsistent results between experiments | Variability in medium preparation: Minor differences in media batches can lead to variability. | Ensure standardized preparation of the culture medium. Use high-quality reagents and follow the manufacturer's instructions precisely. |
| Inoculum size variation: The number of bacteria used in the test can influence the outcome.[4] | Standardize the bacterial inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution). | |
| No bacterial growth, even in control wells (without antibiotic) | Inappropriate growth medium: The medium may not support the growth of the specific bacterial strain. | Ensure the chosen medium is appropriate for the optimal growth of the test organism. |
| Problem with bacterial inoculum: The bacterial culture may not have been viable. | Use a fresh, actively growing bacterial culture to prepare the inoculum. |
Data on Trospectomycin Activity
The following table summarizes the in vitro activity of Trospectomycin against a range of bacteria as reported in the literature. The MIC is a measure of the potency of an antibiotic against a specific organism.
| Organism | Medium Used | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Agar/Broth Dilution | 0.5 - 4 | [2] |
| Streptococcus pneumoniae | Agar/Broth Dilution | 0.12 - 1 | [2] |
| Haemophilus influenzae | Agar/Broth Dilution | 0.5 - 4 | [2] |
| Neisseria gonorrhoeae | Agar/Broth Dilution | 2 - 8 | [2] |
| Escherichia coli | Agar/Broth Dilution | 4 - >128 | [2] |
| Bacteroides fragilis | Agar/Broth Dilution | 0.5 - 8 | [2] |
| Clostridium difficile | Agar/Broth Dilution | 0.5 - 4 | [2] |
| Helicobacter pylori | Not Specified | 1 - 4 (at pH 7) | [5] |
Experimental Protocols & Visualizations
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of Trospectomycin using the broth microdilution method.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This diagram illustrates the mechanism of action of Trospectomycin at the bacterial ribosome.
References
- 1. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity against aerobes and anaerobes of trospectomycin versus spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of an acidic environment on the susceptibility of Helicobacter pylori to trospectomycin and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical stability of the antitumor drug mitomycin C in solutions for intravesical instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Trospectomycin Technical Support Center: Strategies to Enhance Antibacterial Spectrum
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at improving the antibacterial spectrum of Trospectomycin (B1683680).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Trospectomycin?
A1: Trospectomycin, a derivative of spectinomycin (B156147), functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, specifically interacting with helix 34 of the 16S rRNA.[1] This binding event is thought to prevent the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting peptide chain elongation.[2]
Q2: What are the primary mechanisms of resistance to Trospectomycin?
A2: The main resistance mechanisms against spectinomycin and its analogs like trospectomycin include:
-
Efflux pumps: Bacteria can actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[3]
-
Enzymatic modification: Bacterial enzymes can modify the antibiotic, rendering it inactive.
-
Target site mutation: Mutations in the 16S rRNA, particularly at positions G1064 and C1192, can reduce the binding affinity of the drug to the ribosome.[4][5]
Q3: What are the main strategies to broaden the antibacterial spectrum of Trospectomycin?
A3: Key strategies to enhance the antibacterial activity of Trospectomycin include:
-
Structural Modification (Analog Synthesis): Creating new analogs by modifying the trospectomycin scaffold can improve potency and expand its spectrum. Modifications at the 3' and 6' positions have shown promise.[3][6]
-
Combination Therapy: Using Trospectomycin in conjunction with other antimicrobial agents can create synergistic effects and overcome resistance.
-
Novel Drug Delivery Systems: Encapsulating Trospectomycin in systems like liposomes can improve its delivery to the site of infection and enhance its efficacy.[7]
Troubleshooting Guides
Problem: A newly synthesized Trospectomycin analog shows poor activity against a target bacterium.
| Possible Cause | Troubleshooting Step |
| Reduced Ribosomal Binding | Perform a cell-free translation assay to determine if the analog can still inhibit ribosomal function. If inhibition is low, the modification may have disrupted the binding interaction. |
| Efflux Pump Activity | Test the analog's activity in the presence of a known efflux pump inhibitor (EPI). A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of an EPI suggests the analog is being removed by efflux pumps. |
| Enzymatic Inactivation | Incubate the analog with an enzyme extract from a resistant bacterial strain. Analyze the resulting mixture by techniques like mass spectrometry to see if the analog has been modified. |
| Poor Cell Permeability | For Gram-negative bacteria, the outer membrane can be a significant barrier. Assess the analog's ability to permeate the outer membrane using appropriate assays. |
Problem: Difficulty in reproducing literature MIC values for Trospectomycin.
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution for the MIC assay. |
| Variation in Growth Medium | Use the specific growth medium (e.g., Mueller-Hinton broth) as described in the standard protocol or the cited literature. |
| Inaccurate Serial Dilutions | Carefully prepare the serial dilutions of the antibiotic. Use calibrated pipettes and ensure thorough mixing at each step. |
| Contamination | Use aseptic techniques throughout the procedure to avoid contamination of the bacterial culture or the assay plates. |
Data on Antibacterial Activity
Table 1: Comparative in vitro activity of Trospectomycin and Spectinomycin against various bacterial species.
| Organism | Trospectomycin MIC90 (µg/mL) | Spectinomycin MIC90 (µg/mL) |
| Staphylococcus aureus | 16 | 128 |
| Streptococcus pneumoniae | 4 | 32 |
| Haemophilus influenzae | 8 | 32 |
| Neisseria gonorrhoeae | 16 | 64 |
| Bacteroides fragilis | 32 | >128 |
Data compiled from multiple sources.[8]
Table 2: In vitro activity of Trospectomycin against anaerobic bacteria.
| Organism | Trospectomycin MIC90 (µg/mL) |
| Bacteroides fragilis group | 32 |
| Clostridium difficile | 16 |
| Peptostreptococcus spp. | 8 |
Data compiled from multiple sources.[8]
Experimental Protocols
Protocol 1: Synthesis of a 3',6'-Disubstituted Spectinomycin Analog (General Scheme)
This protocol outlines a general approach for the synthesis of novel trospectomycin analogs. Specific reaction conditions and purification methods may need to be optimized for each unique analog.
-
Starting Material: Begin with Trospectomycin as the starting scaffold.
-
Protection of Reactive Groups: Protect the amine and hydroxyl groups that are not intended for modification using appropriate protecting groups.
-
Modification at the 3' Position: Introduce the desired chemical moiety at the 3'-position. This can be achieved through various organic reactions such as reductive amination to create aminomethyl analogs.
-
Deprotection: Remove the protecting groups to yield the final 3',6'-disubstituted analog.
-
Purification and Characterization: Purify the synthesized compound using techniques like high-performance liquid chromatography (HPLC). Confirm the structure and purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Antibiotic Stock Solution: Dissolve the Trospectomycin analog in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture in CAMHB to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Inoculate the Plate: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Trospectomycin's Mechanism of Action: Ribosomal Inhibition
Caption: Trospectomycin inhibits protein synthesis by binding to the 30S ribosomal subunit.
Experimental Workflow: Synthesis and Screening of Trospectomycin Analogs
Caption: Workflow for the synthesis and screening of novel Trospectomycin analogs.
Logical Relationship: Overcoming Trospectomycin Resistance
Caption: Strategies to overcome common mechanisms of Trospectomycin resistance.
References
- 1. In vivo selection of spectinomycin-binding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations Conferring Aminoglycoside and Spectinomycin Resistance in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial action of 3',6'-disubstituted spectinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Spectinomycin resistance at site 1192 in 16S ribosomal RNA of E. coli: an analysis of three mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Liposomes as delivery systems for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Trospectomycin Potency Through Structural Modification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the potency of Trospectomycin (B1683680) through structural modification. It includes frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and quantitative data on the activity of various analogs.
Frequently Asked Questions (FAQs)
Q1: What is Trospectomycin and how is it related to Spectinomycin (B156147)?
Trospectomycin is a semi-synthetic aminocyclitol antibiotic and an analog of spectinomycin. Spectinomycin itself is a natural product produced by Streptomyces spectabilis.[1] Trospectomycin was developed through structural modification of spectinomycin to enhance its antibacterial potency and broaden its spectrum of activity.[2]
Q2: What is the mechanism of action for Trospectomycin and its analogs?
Like spectinomycin, Trospectomycin and its analogs inhibit bacterial protein synthesis. They bind to a specific site on the 30S ribosomal subunit, specifically involving helix 34 of the 16S rRNA, which interferes with the translocation step of translation.[1] This action is typically bacteriostatic, but can be bactericidal at higher concentrations.
Q3: What are the primary mechanisms of bacterial resistance to Trospectomycin?
Bacteria can develop resistance to Trospectomycin and other spectinomycin analogs through several mechanisms:
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. This is a significant mechanism of innate resistance in many bacteria, including Mycobacterium tuberculosis.[1]
-
Enzymatic Modification: Bacterial enzymes, such as aminoglycoside nucleotidyltransferases (ANTs), can modify and inactivate the drug.[3] Trospectomycin has been shown to be susceptible to inactivation by crude enzyme preparations from spectinomycin-resistant E. coli.[2]
-
Target Site Modification: Mutations in the 16S rRNA or ribosomal proteins can alter the binding site of the drug, reducing its affinity and efficacy.
Q4: Which structural positions on the Trospectomycin scaffold are most amenable to modification for enhancing potency?
Based on structure-activity relationship (SAR) studies, modifications to the actinamine ring of spectinomycin are generally not well-tolerated and can compromise potency.[1] However, the actinospectose ring, particularly the 3' and 6' positions, are amenable to modification.[1] Modifications at these sites have led to the development of spectinamides and aminomethyl spectinomycins with improved activity against various pathogens, including drug-resistant strains.[4]
Q5: Can structural modifications help overcome resistance mechanisms?
Yes, strategic structural modifications can help overcome resistance. For instance, certain modifications at the 3'-position have been shown to create analogs, known as spectinamides, that can evade efflux pump-mediated resistance in M. tuberculosis.[1][5]
Troubleshooting Guides
Synthesis of Trospectomycin Analogs
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired analog | Incomplete reaction, side reactions, or degradation of starting material or product. | - Optimize reaction conditions (temperature, time, solvent).- Use high-purity reagents and anhydrous solvents.- Employ protecting groups for sensitive functional moieties.- Monitor reaction progress using TLC or LC-MS to determine the optimal endpoint. |
| Difficulty in purification | Presence of closely related impurities or stereoisomers. | - Utilize high-resolution chromatography techniques (e.g., HPLC, SFC).- Consider derivatization to separate isomers.- Recrystallization may be effective for crystalline products. |
| Unexpected side products | Reactive intermediates, incorrect reagents, or inappropriate reaction conditions. | - Characterize side products using NMR and mass spectrometry to understand their formation.- Adjust reaction conditions to minimize side reactions (e.g., lower temperature, different base or catalyst). |
| Failure of a specific reaction step (e.g., reductive amination) | Inactive catalyst, poor quality reagents, or presence of inhibitors. | - Use a fresh batch of catalyst (e.g., Raney nickel).- Ensure the purity of aldehydes/ketones and the reducing agent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. |
In Vitro Potency Testing
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in MIC results | Inconsistent inoculum size, improper serial dilutions, or contamination. | - Standardize the bacterial inoculum to the correct McFarland standard (typically 0.5).- Use calibrated pipettes and ensure thorough mixing during serial dilutions.- Perform sterility checks on media and reagents. |
| No bacterial growth in control wells | Inactive bacterial culture, incorrect growth medium, or inappropriate incubation conditions. | - Use a fresh, viable bacterial culture.- Ensure the correct broth (e.g., Mueller-Hinton) and any necessary supplements are used.- Verify incubator temperature and atmosphere (e.g., CO2 for fastidious organisms). |
| "Skipped" wells (growth at higher concentrations but not at lower ones) | Contamination of a single well, technical error in pipetting, or paradoxical effect of the compound. | - Repeat the assay with careful attention to aseptic technique.- Visually inspect wells for signs of contamination.- If reproducible, investigate the possibility of a paradoxical effect (e.g., Eagle effect). |
| Discrepancy between agar (B569324) dilution and broth microdilution results | Differences in media composition, compound stability, or inoculum application. | - Ensure the same batch of Mueller-Hinton medium is used for both methods.- Verify the stability of the compound in both liquid and solid media over the incubation period.- Standardize the inoculum preparation and application for both techniques.[6][7] |
Data Presentation
In Vitro Potency of Trospectomycin and Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of Trospectomycin and its analogs against a selection of bacterial strains. Lower MIC values indicate higher potency.
| Compound | S. aureus | S. pneumoniae | H. influenzae | N. gonorrhoeae | B. fragilis | Reference(s) |
| Spectinomycin | 4-16 | 2-8 | 2-8 | 4-16 | 64->128 | [8][9] |
| Trospectomycin | 1-4 | 0.5-2 | 0.5-2 | 1-4 | 4-16 | [8][9] |
| Spectinamide Analog 1 | 0.5 | - | - | - | - | [1][5] |
| Aminomethyl Spectinomycin Analog 2 | 1 | - | - | - | - | [4] |
Note: MIC ranges can vary depending on the specific strains tested and the methodology used.
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][10][11]
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the Trospectomycin analog in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[12]
-
Add 100 µL of the antimicrobial stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[12]
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[7]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Agar Dilution for MIC Determination
The agar dilution method is considered a reference standard for antimicrobial susceptibility testing.[6][13]
-
Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the Trospectomycin analog in a suitable solvent.
-
For each concentration, add a specific volume of the antimicrobial solution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
-
Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
-
Inoculation:
-
Using a multipoint inoculator (replicator), spot a standardized volume of the bacterial suspension (typically 1-2 µL, delivering 10⁴ CFU per spot) onto the surface of each agar plate.[6]
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and evaluation of novel Trospectomycin analogs.
Caption: Structure-activity relationships in the modification of the spectinomycin scaffold.
References
- 1. The Structure-Activity Relationships of Spectinamide Antituberculosis agents; a Dissection of Ribosomal Inhibition and Native Efflux Avoidance Contributions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the structure-activity relationship of spectinomycin analogs in M. tuberculosis - Keystone Symposia [virtual.keystonesymposia.org]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. taylorfrancis.com [taylorfrancis.com]
Validation & Comparative
Trospectomycin: A Comparative Analysis of a Novel Aminocyclitol Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Trospectomycin (B1683680), a spectinomycin (B156147) analog, and other aminocyclitol antibiotics. It is designed to offer an objective overview of its performance, supported by experimental data, to inform research and development in the field of antibacterials.
Introduction to Trospectomycin
Trospectomycin is a novel aminocyclitol antibiotic and a 6'-n-propyl analog of spectinomycin.[1] Like other members of the aminocyclitol class, its primary mechanism of action is the inhibition of bacterial protein synthesis. It has demonstrated a broad spectrum of antibacterial activity against a variety of clinically important organisms, including agents of sexually transmitted diseases and pelvic inflammatory disease.[1][2]
Comparative In Vitro Activity
Trospectomycin has consistently demonstrated greater in vitro potency compared to its parent compound, spectinomycin, against a wide range of bacterial species. Several studies have shown Trospectomycin to be 4- to 32-fold more active than spectinomycin against numerous strains.[1][2] Its activity has also been compared to other classes of antibiotics, showing considerable efficacy against Gram-positive cocci and anaerobic bacteria.[3][4]
Data Presentation
The following tables summarize the minimum inhibitory concentration (MIC) data for Trospectomycin and Spectinomycin against various bacterial isolates.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Aerobic Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC Range | MIC50 | MIC90 |
| Gram-Positive Aerobes | ||||
| Staphylococcus aureus | Trospectomycin | 0.5->128 | 4 | 32 |
| Spectinomycin | 8->128 | 32 | >128 | |
| Staphylococcus epidermidis | Trospectomycin | 1-32 | 4 | 16 |
| Spectinomycin | 8-128 | 32 | 128 | |
| Streptococcus pyogenes | Trospectomycin | 0.25-2 | 0.5 | 1 |
| Spectinomycin | 4-32 | 8 | 16 | |
| Streptococcus pneumoniae | Trospectomycin | 0.5-4 | 1 | 2 |
| Spectinomycin | 8-64 | 16 | 32 | |
| Enterococcus faecalis | Trospectomycin | 2-32 | 8 | 16 |
| Spectinomycin | 32-128 | 64 | >128 | |
| Gram-Negative Aerobes | ||||
| Escherichia coli | Trospectomycin | 2->128 | 16 | 64 |
| Spectinomycin | 4->128 | 32 | >128 | |
| Klebsiella pneumoniae | Trospectomycin | 4->128 | 32 | >128 |
| Spectinomycin | 8->128 | 64 | >128 | |
| Enterobacter aerogenes | Trospectomycin | 4->128 | 32 | >128 |
| Spectinomycin | 8->128 | 64 | >128 | |
| Proteus mirabilis | Trospectomycin | 1-32 | 4 | 16 |
| Spectinomycin | 8-128 | 32 | 128 | |
| Haemophilus influenzae | Trospectomycin | 0.25-4 | 1 | 2 |
| Spectinomycin | 4-32 | 8 | 16 | |
| Neisseria gonorrhoeae | Trospectomycin | 2-16 | 4 | 8 |
| Spectinomycin | 8-64 | 16 | 32 |
Data compiled from Zurenko et al., 1988.[1]
Table 2: In Vitro Activity (MIC in µg/mL) of Trospectomycin Against Anaerobic Bacteria
| Organism (No. of Isolates) | MIC Range | MIC50 | MIC90 |
| Bacteroides fragilis group (218) | ≤0.06- >128 | 4 | 16 |
| Bacteroides spp. (non-fragilis group) (15) | 0.25-8 | 2 | 8 |
| Porphyromonas/Prevotella (130) | ≤0.06-32 | 1 | 4 |
| Fusobacterium spp. (49) | ≤0.06-4 | 0.25 | 1 |
| Peptostreptococcus spp. (50) | ≤0.06-8 | 0.5 | 4 |
| Clostridium spp. (53) | ≤0.06- >128 | 1 | 16 |
| Gram-positive non-sporeforming bacilli (24) | ≤0.06-16 | 1 | 8 |
Data from Appelbaum et al., 1993.[4]
Mechanism of Action
Aminocyclitol antibiotics, including Trospectomycin and spectinomycin, exert their antibacterial effects by inhibiting protein synthesis. They bind to the 30S subunit of the bacterial ribosome, interfering with the translation process.[5] Spectinomycin specifically binds to helix 34 of the 16S rRNA within the 30S subunit. This binding site is located at a pivotal point in the head of the 30S subunit, and interaction with the antibiotic can interfere with the movement of the head, which is essential for translocation during protein synthesis.[6][7] The 6'-n-propyl modification in Trospectomycin is believed to enhance its binding affinity or its ability to disrupt ribosomal function, leading to its increased potency.
References
- 1. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of trospectomycin (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, trospectomycin and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
Comparative Efficacy of Trospectomycin Dihydrochloride, Vancomycin, and Amikacin: A Guide for Researchers
A detailed analysis of the in vitro and in vivo effectiveness of Trospectomycin (B1683680) dihydrochloride (B599025) in comparison to the established antibiotics, vancomycin (B549263) and amikacin (B45834), is presented for the scientific community. This guide synthesizes available data on their antibacterial activity, outlines the experimental methodologies for their evaluation, and illustrates their mechanisms of action.
This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the efficacy of Trospectomycin dihydrochloride, a spectinomycin (B156147) analog, benchmarked against the glycopeptide vancomycin and the aminoglycoside amikacin. The following sections detail their performance based on in vitro susceptibility data and available in vivo studies, supported by established experimental protocols and visual representations of their molecular mechanisms.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. This is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for Trospectomycin, vancomycin, and amikacin against a range of clinically significant bacterial pathogens. It is important to note that the data presented is a synthesis from multiple studies, and direct head-to-head comparative studies with comprehensive MIC50 and MIC90 values for all three agents against a consistent panel of isolates are limited in the reviewed literature.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Gram-Positive Cocci
| Organism | Trospectomycin | Vancomycin | Amikacin |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | Similar to Vancomycin[1] | MIC90: 1[2] | Considerably less active than Trospectomycin[3][4] |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Similar to Vancomycin[1] | MIC90: 1[2] | Considerably less active than Trospectomycin[3][4] |
| Coagulase-Negative Staphylococci | Similar to Vancomycin[1] | Considerably less active than Trospectomycin[3][4] | |
| Streptococcus spp. | Considerably more active than Amikacin[3][4] | Considerably less active than Trospectomycin[3][4] |
Table 2: In Vitro Activity (MIC in µg/mL) of Trospectomycin Against Various Pathogens
| Organism | MIC Range/MIC90 | Reference |
| Anaerobic Bacteria | MIC90: 16 (98% susceptible) | [5] |
| Haemophilus influenzae | 4- to 32-fold more active than spectinomycin | [6] |
| Neisseria gonorrhoeae | 4- to 32-fold more active than spectinomycin | [6] |
| Bacteroides species | 4- to 32-fold more active than spectinomycin | [6] |
Summary of In Vitro Findings: The available data consistently indicates that this compound demonstrates potent in vitro activity against a broad spectrum of bacteria.[6] Notably, against Gram-positive cocci such as Staphylococcus and Streptococcus, its efficacy is reported to be considerably greater than that of amikacin and comparable to that of vancomycin.[1][3][4] Trospectomycin is also 4- to 32-fold more active than its parent compound, spectinomycin, against a variety of organisms.[1][6]
Experimental Protocols
The determination of in vitro efficacy and the evaluation of in vivo therapeutic potential rely on standardized and reproducible experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method Protocol:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for most aerobic bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vivo Efficacy Models
Animal models of infection are crucial for evaluating the therapeutic potential of an antibiotic in a living system. Murine models are commonly employed for studying bacterial infections.
General Protocol for a Murine Thigh Infection Model:
-
Induction of Neutropenia (optional): Mice may be rendered neutropenic to create a more susceptible host, allowing for a clearer assessment of the antibiotic's bactericidal or bacteriostatic activity.
-
Infection: A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.
-
Antibiotic Administration: At a predetermined time post-infection, the test antibiotics (Trospectomycin, vancomycin, amikacin) are administered via a relevant route (e.g., subcutaneous or intravenous).
-
Assessment of Efficacy: At various time points after treatment, mice are euthanized, and the infected thigh muscle is homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate on appropriate agar (B569324) medium.
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to that in an untreated control group to determine the in vivo efficacy of the antibiotics.
While numerous studies have utilized such models to evaluate vancomycin and amikacin, a direct comparative in vivo study including Trospectomycin was not identified in the reviewed literature. One study did note that the combination of chenodeoxycholic acid and amikacin was protective in a mouse model of S. aureus infection.[7]
Mechanisms of Action and Experimental Workflow
Visualizing the molecular targets and experimental processes is essential for a deeper understanding of antibiotic efficacy.
Mechanism of Action Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms by which Trospectomycin, vancomycin, and amikacin exert their antibacterial effects.
References
- 1. In vitro antibacterial activity of trospectomycin (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of trospectomycin (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Susceptibility of 539 gram-positive and gram-negative anaerobes to new agents, including RP59500, biapenem, trospectomycin and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chenodeoxycholic Acid-Amikacin Combination Enhances Eradication of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Trospectomycin Cross-Resistance: A Comparative Analysis for Drug Development Professionals
An objective comparison of Trospectomycin's cross-resistance profile with other antibiotics, supported by experimental data, to guide research and development efforts in antimicrobial agents.
Trospectomycin (B1683680), a derivative of spectinomycin (B156147), demonstrates a broad spectrum of antibacterial activity. Understanding its potential for cross-resistance with other antibiotic classes is crucial for its clinical development and effective deployment. This guide provides a comprehensive overview of cross-resistance studies involving Trospectomycin, presenting key experimental findings, detailed methodologies, and the underlying resistance mechanisms.
Comparative In Vitro Activity: Trospectomycin vs. Other Antibiotics
Extensive in vitro studies have been conducted to evaluate the efficacy of Trospectomycin against a wide range of bacterial pathogens and to compare its activity with that of other antimicrobial agents. The data, summarized below, highlights Trospectomycin's potency and its cross-resistance patterns.
Minimum Inhibitory Concentration (MIC) Data
The following tables present a summary of the Minimum Inhibitory Concentration (MIC) values of Trospectomycin and comparator antibiotics against various bacterial species. These values, expressed in µg/mL, indicate the minimum concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Comparative Activity of Trospectomycin and Spectinomycin Against Aerobic Microorganisms
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (66) | Trospectomycin | 2 | 4 | 1-16 |
| Spectinomycin | 16 | 32 | 8-64 | |
| Staphylococcus epidermidis (30) | Trospectomycin | 2 | 4 | 1-8 |
| Spectinomycin | 16 | 32 | 8-64 | |
| Streptococcus pyogenes (25) | Trospectomycin | 1 | 2 | 0.5-4 |
| Spectinomycin | 8 | 16 | 4-32 | |
| Streptococcus pneumoniae (30) | Trospectomycin | 2 | 4 | 1-8 |
| Spectinomycin | 16 | 32 | 8-64 | |
| Haemophilus influenzae (50) | Trospectomycin | 2 | 4 | 1-8 |
| Spectinomycin | 4 | 8 | 2-16 | |
| Neisseria gonorrhoeae (66) | Trospectomycin | 4 | 8 | 2-16 |
| Spectinomycin | 8 | 16 | 4-32 | |
| Escherichia coli (50) | Trospectomycin | 16 | 32 | 4-64 |
| Spectinomycin | 16 | 32 | 8-64 | |
| Klebsiella pneumoniae (30) | Trospectomycin | 16 | 32 | 8-64 |
| Spectinomycin | 16 | 32 | 8-64 | |
| Enterobacter cloacae (30) | Trospectomycin | 16 | 32 | 8-64 |
| Spectinomycin | 16 | 32 | 8-64 |
Data sourced from multiple in vitro studies.[1][2][3]
Table 2: Activity of Trospectomycin Against Anaerobic Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis group (189) | Trospectomycin | 4 | 8 | ≤0.5-32 |
| Clindamycin (B1669177) | 0.5 | 2 | ≤0.12- >128 | |
| Cefoxitin | 8 | 16 | 2->128 | |
| Bacteroides species (65) | Trospectomycin | 1 | 4 | ≤0.5-16 |
| Clindamycin | ≤0.12 | 0.5 | ≤0.12- >128 | |
| Cefoxitin | 2 | 8 | ≤0.5- >128 | |
| Clostridium difficile | Trospectomycin | 4 | 8 | 2-16 |
| Clostridium species | Trospectomycin | 2 | 4 | 1-8 |
Data sourced from studies on anaerobic bacteria.[4][5]
Table 3: Comparative Activity of Trospectomycin Against Gram-Positive Isolates from Cancer Patients
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Trospectomycin | 2 | 4 |
| Amikacin | 4 | 8 | |
| Vancomycin | 1 | 2 | |
| Staphylococcus aureus (Methicillin-Resistant) | Trospectomycin | 4 | 8 |
| Amikacin | 16 | >32 | |
| Vancomycin | 1 | 2 | |
| Coagulase-negative Staphylococcus | Trospectomycin | 2 | 4 |
| Amikacin | 8 | 16 | |
| Vancomycin | 2 | 4 | |
| Enterococcus species | Trospectomycin | 8 | 16 |
| Amikacin | 16 | 32 | |
| Vancomycin | 2 | 4 | |
| Streptococcus species (viridans group) | Trospectomycin | 1 | 2 |
| Amikacin | 16 | 32 | |
| Vancomycin | 0.5 | 1 |
Data adapted from a study on gram-positive isolates from cancer patients.[6][7]
Key Observations on Cross-Resistance
-
Trospectomycin and Spectinomycin: A consistent pattern of cross-resistance is observed between Trospectomycin and its parent compound, spectinomycin.[1][3] Strains resistant to spectinomycin are generally also resistant to Trospectomycin. This is attributed to the shared mechanism of action and resistance. Trospectomycin is susceptible to inactivation by crude enzyme preparations from spectinomycin-inactivating strains of E. coli.[1][3]
-
Trospectomycin and Other Antibiotic Classes: Encouragingly, studies have shown a lack of cross-resistance between Trospectomycin and other commonly used antibiotics. Specifically, against strains of the Bacteroides fragilis group, no cross-resistance was observed with clindamycin or cefoxitin.[4][5] Furthermore, Trospectomycin retains activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a lack of cross-resistance with beta-lactam antibiotics in this context.[8]
Mechanisms of Resistance
The primary mechanisms of bacterial resistance to Trospectomycin and spectinomycin involve either modification of the drug target or enzymatic inactivation of the antibiotic. Efflux pumps, which actively transport antibiotics out of the bacterial cell, can also contribute to resistance.
-
Target Site Modification: Mutations in the 16S rRNA component of the 30S ribosomal subunit can prevent the binding of Trospectomycin and spectinomycin, leading to resistance. This is a common mechanism of resistance for this class of antibiotics.
-
Enzymatic Inactivation: Bacteria can acquire genes that encode for enzymes capable of modifying and inactivating the antibiotic. For spectinomycin, this is often achieved through adenylation by aminoglycoside nucleotidyltransferases (ANTs). Trospectomycin is also susceptible to inactivation by these enzymes.[1]
-
Efflux Pumps: Active efflux systems can pump the antibiotic out of the bacterial cell, preventing it from reaching its intracellular target. The Rv1258c efflux pump in Mycobacterium tuberculosis has been implicated in intrinsic resistance to spectinomycin, and modifications to the spectinomycin structure to create "spectinamides" have been shown to overcome this efflux.[9] Studies have also found that Trospectomycin is susceptible to efflux in M. tuberculosis and M. abscessus.[10]
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods. The following provides an overview of the typical experimental protocols employed in these studies.
Minimum Inhibitory Concentration (MIC) Determination
1. Agar (B569324) Dilution Method:
-
Media: Mueller-Hinton agar is commonly used for aerobic bacteria. For anaerobic bacteria, supplemented Brucella agar or Wilkins-Chalgren agar is often employed.
-
Inoculum: A standardized bacterial suspension (typically 0.5 McFarland standard) is prepared and applied to the agar plates containing serial twofold dilutions of the antimicrobial agents.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours for aerobic bacteria. Anaerobic bacteria are incubated in an anaerobic environment for 48 hours.
-
Endpoint: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
2. Broth Dilution Method (Microdilution or Macrodilution):
-
Media: Cation-adjusted Mueller-Hinton broth is standard for aerobic bacteria. For anaerobes, supplemented Brucella broth or other specialized media are used.
-
Inoculum: A standardized bacterial suspension is added to wells or tubes containing serial dilutions of the antibiotics.
-
Incubation: Incubation conditions are similar to the agar dilution method.
-
Endpoint: The MIC is the lowest concentration of the antibiotic that shows no visible turbidity.
Experimental Workflow for MIC Determination
Conclusion
Trospectomycin exhibits enhanced activity against a broad range of bacteria compared to its parent compound, spectinomycin. While cross-resistance between these two agents is a significant consideration due to shared resistance mechanisms, Trospectomycin demonstrates a favorable profile with a lack of cross-resistance to other important antibiotic classes such as lincosamides (clindamycin) and cephalosporins (cefoxitin) in the context of anaerobic infections, and beta-lactams in staphylococci. A thorough understanding of the underlying mechanisms of resistance is essential for the strategic development and clinical application of Trospectomycin, particularly in overcoming resistance mediated by enzymatic inactivation and efflux. Continued surveillance and mechanistic studies will be vital to preserving the utility of this promising antimicrobial agent.
References
- 1. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of trospectomycin against Bacteroides fragilis and other Bacteroides species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of trospectomycin against Bacteroides fragilis and other Bacteroides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of trospectomycin (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. In vitro antibacterial activity of trospectomycin (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
Trospectomycin: A Comparative Analysis of its Antibacterial Spectrum Against Key Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Trospectomycin (B1683680), a novel aminocyclitol antibiotic, against a range of clinically significant bacterial isolates. Its performance is benchmarked against established antibiotics, including its parent compound Spectinomycin, as well as Clindamycin and Vancomycin. All quantitative data is presented in standardized tables for clear comparison, and detailed experimental methodologies are provided.
Executive Summary
Trospectomycin demonstrates a broad spectrum of antibacterial activity, showing enhanced potency against many clinical isolates compared to Spectinomycin. In vitro studies consistently reveal that Trospectomycin is significantly more active, with reports indicating a 4- to 16-fold greater activity against a variety of aerobic microorganisms.[1] Its efficacy extends to both Gram-positive and Gram-negative bacteria, as well as anaerobic species, making it a subject of considerable interest in the development of new anti-infective therapies.
Comparative In Vitro Activity: MIC Data
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for Trospectomycin and comparator antibiotics against key clinical isolates. These values represent the concentration of the drug required to inhibit the growth of 50% and 90% of the tested bacterial strains, respectively.
Table 1: In Vitro Activity Against Gram-Positive Aerobes
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Trospectomycin | 2 | 4 |
| Spectinomycin | 16 | 32 | |
| Vancomycin | 1 | 2 | |
| Streptococcus pneumoniae | Trospectomycin | 0.5 | 1 |
| Spectinomycin | 8 | 16 | |
| Vancomycin | 0.5 | 1 |
Table 2: In Vitro Activity Against Gram-Negative Aerobes
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | Trospectomycin | 1 | 5 |
| Spectinomycin | 8 | 16 | |
| Neisseria gonorrhoeae | Trospectomycin | 2 | 4 |
| (Spectinomycin-Susceptible) | Spectinomycin | 16 | 32 |
| Neisseria gonorrhoeae | Trospectomycin | 16 | 32 |
| (Spectinomycin-Resistant) | Spectinomycin | >64 | >64 |
Table 3: In Vitro Activity Against Anaerobes
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis | Trospectomycin | 4 | 8 |
| Spectinomycin | 64 | 128 | |
| Clindamycin | 0.5 | 32 | |
| Clostridium difficile | Trospectomycin | 4 | 8 |
| Spectinomycin | 32 | 64 | |
| Vancomycin | 0.5 | 1 |
Experimental Protocols
The MIC data presented in this guide are primarily derived from studies employing standardized agar (B569324) and broth dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
MIC Determination by Agar Dilution
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic to be tested. The concentrations are typically in a log2 dilution series (e.g., 1, 2, 4, 8 µg/mL). A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates are cultured overnight and then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., aerobic, anaerobic).
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Experimental workflow for MIC determination by agar dilution.
MIC Determination by Broth Microdilution
The broth microdilution method is a widely used alternative to agar dilution, particularly for testing a large number of isolates.
-
Preparation of Microtiter Plates: 96-well microtiter plates are prepared with serial twofold dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton broth). Each well contains a final volume of 100 µL.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well is inoculated with 5 µL of the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
Mechanism of Action
Trospectomycin, like its parent compound Spectinomycin, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA from the A site to the P site, which ultimately halts peptide chain elongation.
Simplified diagram of Trospectomycin's mechanism of action.
Conclusion
Trospectomycin exhibits promising in vitro activity against a broad range of clinically relevant bacteria, including strains resistant to other antibiotics. Its enhanced potency compared to Spectinomycin, particularly against anaerobic bacteria and certain Gram-negative species, warrants further investigation. The data presented in this guide provides a valuable resource for researchers and drug development professionals evaluating the potential of Trospectomycin as a novel therapeutic agent.
References
A Head-to-Head In Vitro Comparison of Trospectomycin and Clindamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Trospectomycin and clindamycin (B1669177), focusing on their antibacterial activity, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Trospectomycin, a spectinomycin (B156147) analog, demonstrates a broad spectrum of in vitro activity against a variety of clinically important organisms, including those responsible for sexually transmitted diseases and pelvic inflammatory disease.[1] Clinical studies indicate that Trospectomycin has a higher proportion of susceptible isolates compared to clindamycin, particularly against certain species. In a multicenter, prospective randomized study, a significantly lower resistance rate was observed for Trospectomycin (4%) compared to clindamycin (47%) among all clinical isolates tested.[2] This difference was particularly stark for Enterococcus species, where only 2 out of 204 isolates were resistant to Trospectomycin, whereas 158 out of 185 were resistant to clindamycin.[2]
Clindamycin, a lincosamide antibiotic, is effective against anaerobic bacteria and aerobic gram-positive cocci.[3] It functions by inhibiting bacterial protein synthesis.[4][5][6] While historically a potent antibiotic, increasing resistance to clindamycin has been reported.
This guide presents available quantitative in vitro data, details the standardized experimental methodologies for susceptibility testing, and provides visual representations of experimental workflows and the antibiotics' mechanisms of action.
Data Presentation: In Vitro Susceptibility
The following tables summarize the available quantitative data from in vitro studies comparing the activity of Trospectomycin and clindamycin.
Table 1: Comparative Resistance Rates of Clinical Isolates from a Multicenter Study
| Antibiotic | Total Isolates Tested | Number of Resistant Isolates | Resistance Rate (%) |
| Trospectomycin | 1,050 | 42 | 4 |
| Clindamycin | 809 | 379 | 47 |
Data from a double-blind, multicenter, prospective randomized study of non-community acquired obstetric and gynecologic infections.[2]
Table 2: In Vitro Activity against Enterococcus Species
| Antibiotic | Total Isolates Tested | Number of Resistant Isolates |
| Trospectomycin | 204 | 2 |
| Clindamycin | 185 | 158 |
Data from the same multicenter study as Table 1.[2]
Table 3: In Vitro Activity against Helicobacter pylori
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trospectomycin | 8 | 16 |
| N-demethyl clindamycin* | 4 | 64 |
N-demethyl clindamycin is a derivative of clindamycin. Data for clindamycin itself was not provided in this specific study.[7]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the antibacterial activity of Trospectomycin and clindamycin. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][8][9]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]
1. Broth Dilution Method
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]
-
Antibiotic Dilution: Two-fold serial dilutions of Trospectomycin and clindamycin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubation: The inoculated microdilution trays are incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.[9]
2. Agar (B569324) Dilution Method
In this method, the antibiotic is incorporated into an agar medium.
-
Plate Preparation: Serial two-fold dilutions of the antibiotics are added to molten Mueller-Hinton Agar (MHA) and poured into petri dishes.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth dilution method and then further diluted to achieve a final concentration of approximately 1 x 10⁴ CFU per spot.
-
Inoculation: A multipoint replicator is used to spot the bacterial suspensions onto the surface of the agar plates.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[9]
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of bactericidal activity of an antibiotic.[5][10]
-
Inoculum Preparation: A standardized bacterial suspension is prepared as for MIC testing.
-
Experimental Setup: The bacterial suspension is added to flasks containing antibiotic-free broth (growth control) and broth with various concentrations of Trospectomycin or clindamycin (typically multiples of the MIC).
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask, serially diluted, and plated onto agar to determine the number of viable bacteria (CFU/mL).[10]
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[5]
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanisms of Action
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. page-meeting.org [page-meeting.org]
- 7. In vitro susceptibility of Helicobacter pylori to trospectomycin, pirlimycin (U-57930E), mirincamycin (U-24729A) and N-demethyl clindamycin (U-26767A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
In vitro synergy testing of Trospectomycin with other antibacterial agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro synergistic potential of trospectomycin (B1683680) when combined with other antibacterial agents. The information is based on available published research.
Executive Summary
Trospectomycin, an analog of spectinomycin (B156147), has demonstrated a broad spectrum of antibacterial activity in various in vitro studies.[1][2][3][4] However, research into its synergistic activity with other antibiotics is limited. A key study investigating its potential for synergistic interactions against multi-drug resistant enterococci found no evidence of synergy when trospectomycin was combined with ampicillin, vancomycin, or ciprofloxacin (B1669076).
Comparative Analysis of Trospectomycin Combinations
Currently, there is a lack of extensive published data detailing synergistic interactions of trospectomycin with other antibacterial agents. The primary available study focused on high-level antibiotic-resistant enterococci and reported a lack of synergy.
Table 1: Summary of In Vitro Synergy Testing of Trospectomycin with Other Antibacterial Agents
| Combination Agent | Test Organism(s) | Synergy Testing Method | Outcome | Quantitative Data (FICI or Log Kill) | Reference |
| Ampicillin | High-level antibiotic-resistant enterococci | Time-Kill Assay | No Synergy Demonstrated | Not Publicly Available | [1] |
| Vancomycin | High-level antibiotic-resistant enterococci | Time-Kill Assay | No Synergy Demonstrated | Not Publicly Available | [1] |
| Ciprofloxacin | High-level antibiotic-resistant enterococci | Time-Kill Assay | No Synergy Demonstrated | Not Publicly Available | [1] |
FICI: Fractional Inhibitory Concentration Index
Experimental Protocols
While the specific, detailed protocol from the key study is not publicly available, a standard time-kill synergy assay protocol is described below. This represents a typical methodology used to determine synergy.
Representative Time-Kill Assay Protocol
1. Bacterial Strains and Culture Conditions:
-
Clinical isolates of multi-drug resistant enterococci are cultured on an appropriate medium (e.g., Brain Heart Infusion agar) to ensure purity.
-
A single colony is then inoculated into a suitable broth medium (e.g., Mueller-Hinton broth) and incubated until it reaches the logarithmic growth phase.
2. Preparation of Antibiotic Solutions:
-
Stock solutions of trospectomycin, ampicillin, vancomycin, and ciprofloxacin are prepared at known concentrations.
-
Working solutions are prepared by diluting the stock solutions in the broth medium to the desired concentrations for the assay.
3. Time-Kill Assay Procedure:
-
The log-phase bacterial culture is diluted to a standardized starting inoculum (e.g., approximately 5 x 10^5 CFU/mL).
-
The bacterial suspension is aliquoted into tubes containing:
-
Growth control (no antibiotic)
-
Trospectomycin alone
-
The combination agent (e.g., ampicillin) alone
-
Trospectomycin in combination with the other agent.
-
-
The tubes are incubated at 37°C with agitation.
-
Samples are collected at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Serial dilutions of each sample are plated on agar (B569324) plates.
-
The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.
4. Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a time-kill synergy assay.
Caption: Generalized workflow of a time-kill synergy assay.
References
- 1. The activity 'in vitro' of trospectomycin against high-level antibiotic-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro activity of trospectomycin against enterococci isolated from blood and other clinical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of trospectomycin (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Trospectomycin against antibiotic-resistant bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Trospectomycin (B1683680), an analog of spectinomycin (B156147), against a range of antibiotic-resistant bacterial strains. The data presented is compiled from in-vitro studies to offer a clear perspective on its efficacy relative to other antibiotics.
Executive Summary
Trospectomycin has demonstrated significant in-vitro activity against a variety of clinically important Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics. As a derivative of spectinomycin, it belongs to the aminocyclitol class of antibiotics and functions by inhibiting bacterial protein synthesis. This guide will delve into its comparative efficacy, mechanism of action, and the experimental basis for these findings.
Comparative In-Vitro Efficacy of Trospectomycin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Trospectomycin and comparator antibiotics against key antibiotic-resistant bacterial strains. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: Activity against Gram-Positive Aerobic Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Trospectomycin | 2-8 | 4 | 8 | [1] |
| Spectinomycin | 8-64 | 32 | 64 | [1] | |
| Vancomycin | 0.5-2 | 1 | 2 | [2] | |
| Amikacin | 0.5-64 | 4 | 32 | [2] | |
| Streptococcus pneumoniae | Trospectomycin | 0.5-4 | 1 | 2 | [1] |
| Spectinomycin | 4-32 | 8 | 16 | [1] | |
| Penicillin | ≤0.06-≥2 | - | - | [3] | |
| Enterococcus faecalis | Trospectomycin | 4-16 | 8 | 16 | [1] |
| Spectinomycin | 32-128 | 64 | 128 | [1] | |
| Vancomycin | 1-4 | 2 | 4 | [4] | |
| Daptomycin (B549167) | 0.5-4 | 1 | 2 | [4] | |
| Vancomycin-Resistant Enterococcus faecium (VREF) | Trospectomycin | - | - | - | [5] |
| Daptomycin | 0.5-2 | - | 2 | [4] | |
| Linezolid (B1675486) | 1-4 | 2 | 4 | [6] |
Table 2: Activity against Gram-Negative Aerobic Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Neisseria gonorrhoeae | Trospectomycin | 2-16 | 4 | 8 | [1] |
| Spectinomycin | 8-32 | 16 | 32 | [1] | |
| Ceftriaxone (B1232239) | ≤0.001-0.06 | 0.004 | 0.015 | [7] | |
| Haemophilus influenzae | Trospectomycin | 1-8 | 2 | 4 | [1] |
| Spectinomycin | 2-16 | 4 | 8 | [1] | |
| Escherichia coli | Trospectomycin | 8->128 | 32 | >128 | [1] |
| Spectinomycin | 16->128 | 64 | >128 | [1] | |
| Klebsiella pneumoniae | Trospectomycin | 16->128 | 64 | >128 | [1] |
| Spectinomycin | 32->128 | 128 | >128 | [1] |
Table 3: Activity against Anaerobic Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis group | Trospectomycin | 0.5-128 | 4 | 16 | [8] |
| Spectinomycin | 32->256 | 128 | >256 | [8] | |
| Clostridium difficile | Trospectomycin | 2-16 | 4 | 8 | [8] |
| Spectinomycin | 32-128 | 64 | 128 | [8] |
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro susceptibility testing performed using the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Broth Microdilution Method for MIC Determination
This protocol outlines the general procedure for determining the MIC of Trospectomycin and other antibiotics against bacterial isolates.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown on an appropriate agar (B569324) medium.
-
Antimicrobial Agents: Stock solutions of Trospectomycin and comparator antibiotics are prepared at known concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious aerobic bacteria.[5] For anaerobic bacteria, supplemented Brucella broth is often used.[5]
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
The standardized inoculum is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
3. Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of each antibiotic is prepared in the microtiter plate using the growth medium.
-
This creates a gradient of antibiotic concentrations across the wells of the plate.
4. Inoculation and Incubation:
-
Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.
-
The plates are incubated at 35-37°C for 16-20 hours for aerobic bacteria and under anaerobic conditions for 48 hours for anaerobic bacteria.[5][12]
5. Determination of MIC:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.[9]
Mechanism of Action and Resistance
Ribosomal Inhibition Pathway
Trospectomycin, like its parent compound spectinomycin, acts by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, specifically to the helix 34 of the 16S rRNA.[13] This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[13]
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro activity of trospectomycin (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro antimicrobial activity of new antimicrobial agents against Streptococcus pneumoniae and potential resistance mechanisms: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity against aerobes and anaerobes of trospectomycin versus spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of linezolid and daptomycin for the treatment of vancomycin-resistant enterococcal bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of ceftriaxone and spectinomycin in the treatment of uncomplicated gonorrhea in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Ribosomal Grip: A Comparative Guide to Trospectomycin's Binding Site Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of trospectomycin's ribosomal binding site and its validation through mutagenesis studies. By examining experimental data for trospectomycin (B1683680) and its close analog, spectinomycin (B156147), alongside other ribosome-targeting antibiotics, we offer a comprehensive resource for understanding its mechanism of action and the basis of resistance.
Trospectomycin's Interaction with the Ribosome
Trospectomycin, a derivative of spectinomycin, exerts its antibacterial effect by binding to the bacterial 70S ribosome, specifically to the 30S small subunit. This interaction interferes with the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth. The primary binding site has been identified within helix 34 of the 16S ribosomal RNA (rRNA). Mutagenesis studies, a cornerstone of target validation, have been instrumental in pinpointing the precise nucleotides crucial for this interaction.
Comparative Analysis of Antibiotic Performance
The efficacy of trospectomycin and its alternatives can be quantitatively assessed by examining their Minimum Inhibitory Concentrations (MICs) against both wild-type and mutant bacterial strains. Lower MIC values indicate greater potency. The following tables summarize key experimental data, demonstrating the impact of specific ribosomal mutations on antibiotic activity.
Table 1: Comparative MICs of Trospectomycin and Spectinomycin against various bacterial isolates.
| Bacterial Species | Trospectomycin MIC (µg/mL) | Spectinomycin MIC (µg/mL) | Fold Difference (Spectinomycin/Trospectomycin) |
| Staphylococcus aureus | 0.5 - 4 | 8 - 64 | 4 - 16 |
| Streptococcus pneumoniae | 0.12 - 2 | 4 - 32 | 16 - 32 |
| Haemophilus influenzae | 1 - 8 | 16 - 128 | 8 - 16 |
| Neisseria gonorrhoeae | 4 - 16 | 32 - 128 | 4 - 8 |
| Bacteroides fragilis | 2 - 16 | 64 - 256 | 8 - 32 |
Data compiled from multiple in vitro studies.
Table 2: Impact of 16S rRNA Mutations on Spectinomycin MIC in Borrelia burgdorferi.
| Mutation (Homologous E. coli position) | Wild-Type MIC (µg/mL) | Mutant MIC (µg/mL) | Fold Increase in Resistance |
| A1185G (A1191) | 0.25 | >512 | >2048 |
| C1186U (C1192) | 0.25 | 32 | 128 |
This data strongly suggests that mutations in helix 34 of the 16S rRNA directly impact spectinomycin binding, leading to high-level resistance.[1]
Table 3: Comparison of Ribosomal Antibiotics and Their Binding Sites.
| Antibiotic Class | Specific Drug Example | Ribosomal Subunit Target | Primary Binding Site | Key Resistance Mutations |
| Aminocyclitol | Trospectomycin/Spectinomycin | 30S | 16S rRNA (helix 34) | C1192U, G1064A in 16S rRNA |
| Aminoglycoside | Kanamycin | 30S | 16S rRNA (A site, helix 44) | A1408G in 16S rRNA |
| Aminoglycoside | Streptomycin | 30S | 16S rRNA (A site) & S12 protein | K42N, K87R in rpsL (S12 gene) |
| Tetracycline | Tetracycline | 30S | 16S rRNA (A site) | G1058C in 16S rRNA |
Experimental Protocols
Site-Directed Mutagenesis of 16S rRNA
This protocol outlines the general steps for introducing specific point mutations into the 16S rRNA gene to validate antibiotic binding sites.
-
Template Preparation: Isolate plasmid DNA containing the wild-type 16S rRNA gene from a suitable bacterial strain (e.g., E. coli).
-
Primer Design: Design mutagenic primers (forward and reverse) that contain the desired nucleotide change. The primers should be complementary to the target sequence and are typically 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The reaction cycles will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI). This enzyme will selectively degrade the parental, methylated plasmid DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the digested PCR product into competent E. coli cells.
-
Selection and Verification: Select for transformed cells using an appropriate antibiotic resistance marker on the plasmid. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.
-
Functional Analysis: Introduce the mutated plasmid into the target bacterial strain and assess the impact of the mutation on antibiotic susceptibility using MIC determination assays.
Ribosome Binding Assay: Toeprinting
Toeprinting, or primer extension inhibition, is a powerful in vitro technique to map the precise binding site of a ligand, such as an antibiotic, on an RNA molecule.
-
Template Preparation: Generate an in vitro transcript of the 16S rRNA region of interest.
-
Primer Labeling: Radioactively or fluorescently label a DNA primer that is complementary to a sequence downstream of the expected antibiotic binding site.
-
Complex Formation: Incubate the 16S rRNA transcript with 30S ribosomal subunits in the presence and absence of the antibiotic being tested (e.g., trospectomycin).
-
Primer Extension: Add the labeled primer and reverse transcriptase to the reaction. The reverse transcriptase will synthesize a cDNA copy of the rRNA template.
-
Termination of Extension: The reverse transcriptase will be blocked and dissociate from the template when it encounters the bound ribosome-antibiotic complex.
-
Gel Electrophoresis: Analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same template.
-
Analysis: The site of the primer extension stop (the "toeprint") in the presence of the antibiotic reveals the location of the antibiotic binding site on the rRNA.
Visualizing the Validation Workflow and Binding Site
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
Trospectomycin Dihydrochloride: A Comparative Analysis of In Vitro Activity Against Contemporary Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antibacterial activity of Trospectomycin (B1683680) dihydrochloride (B599025) against a panel of current antibiotic agents. The data presented is intended to inform research and development efforts by offering a clear perspective on Trospectomycin's spectrum of activity and potency. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited assays are provided.
In Vitro Antibacterial Activity of Trospectomycin
Trospectomycin, a 6'-propyl analog of spectinomycin (B156147), has demonstrated a broad spectrum of antibacterial activity.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Trospectomycin and comparator antibiotics against various clinically relevant aerobic and anaerobic bacteria. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented.
Gram-Positive Aerobes
Trospectomycin has shown considerable activity against Gram-positive cocci, including various species of Staphylococcus and Streptococcus.[1][3] Against these isolates, its activity is notably greater than that of its parent compound, spectinomycin.
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Trospectomycin | 0.25 - 16 | 2 | 8 |
| Spectinomycin | 8 - 128 | 32 | 64 | |
| Amikacin | 0.5 - 64 | 8 | 32 | |
| Cephalothin | 0.12 - 8 | 0.5 | 2 | |
| Vancomycin | 0.25 - 2 | 1 | 1 | |
| Streptococcus pneumoniae | Trospectomycin | ≤0.06 - 4 | 0.5 | 2 |
| Spectinomycin | 2 - 32 | 8 | 16 | |
| Penicillin | ≤0.015 - 8 | 0.06 | 2 | |
| Ceftriaxone | ≤0.015 - 4 | 0.06 | 1 | |
| Enterococcus faecalis | Trospectomycin | 2 - 64 | 16 | 32 |
| Spectinomycin | 16 - 256 | 64 | 128 | |
| Ampicillin | 0.5 - 8 | 1 | 2 | |
| Vancomycin | 0.5 - 4 | 2 | 4 |
Gram-Negative Aerobes
Against many species of the family Enterobacteriaceae, Trospectomycin demonstrates a moderate level of activity, often comparable to that of spectinomycin.[1] However, it exhibits enhanced activity against Haemophilus influenzae and Neisseria gonorrhoeae.[1][2][4]
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Trospectomycin | 2 - 128 | 16 | 64 |
| Spectinomycin | 4 - 128 | 16 | 64 | |
| Ciprofloxacin | ≤0.015 - 32 | 0.03 | 16 | |
| Ceftazidime | ≤0.12 - >128 | 0.25 | 32 | |
| Haemophilus influenzae | Trospectomycin | 0.12 - 8 | 1 | 4 |
| Spectinomycin | 2 - 32 | 8 | 16 | |
| Ampicillin | ≤0.03 - >32 | 0.25 | 16 | |
| Cefuroxime | ≤0.03 - 8 | 0.25 | 1 | |
| Neisseria gonorrhoeae | Trospectomycin | 0.5 - 8 | 2 | 4 |
| Spectinomycin | 4 - 32 | 8 | 16 | |
| Ceftriaxone | ≤0.004 - 0.12 | 0.015 | 0.06 | |
| Penicillin | ≤0.008 - 8 | 0.25 | 2 |
Anaerobic Bacteria
Trospectomycin has demonstrated significant activity against a variety of anaerobic bacteria, a feature not prominent in spectinomycin.[5]
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | Trospectomycin | 0.5 - 64 | 8 | 32 |
| Spectinomycin | >128 | >128 | >128 | |
| Metronidazole | ≤0.12 - 8 | 0.5 | 2 | |
| Clindamycin | ≤0.12 - >128 | 0.5 | 8 | |
| Clostridium difficile | Trospectomycin | 0.5 - 16 | 4 | 8 |
| Spectinomycin | 32 - >128 | 128 | >128 | |
| Metronidazole | 0.12 - 2 | 0.5 | 1 | |
| Vancomycin | 0.12 - 4 | 1 | 2 |
Mechanism of Action
Trospectomycin, like its parent compound spectinomycin, is an aminocyclitol antibiotic that inhibits bacterial protein synthesis. It binds to the 30S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, which ultimately halts peptide elongation.
Caption: Mechanism of action of Trospectomycin on the bacterial ribosome.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique.
1. Preparation of Materials:
- Bacterial Strains: Clinically relevant isolates of the desired bacterial species.
- Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobic bacteria. For fastidious organisms, appropriate supplemented media should be used (e.g., Haemophilus Test Medium for H. influenzae). Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood for anaerobic bacteria.
- Antibiotics: Trospectomycin dihydrochloride and comparator antibiotics sourced from a reputable supplier. Stock solutions are prepared according to the manufacturer's instructions and CLSI guidelines.
- 96-Well Microtiter Plates: Sterile, U-bottom plates.
2. Inoculum Preparation:
- Select three to five well-isolated colonies of the same morphological type from an agar (B569324) plate culture.
- Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium.
- Incubate the broth culture at 35±2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.
- Prepare the final inoculum by diluting the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Plate Preparation and Inoculation:
- Perform serial twofold dilutions of each antibiotic in the appropriate broth directly in the 96-well microtiter plates. The final volume in each well after adding the inoculum should be 100 µL.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
- Inoculate each well (except the sterility control) with the final bacterial inoculum.
4. Incubation:
- Incubate the plates at 35±2°C for 16-20 hours in ambient air for aerobic bacteria.
- For anaerobic bacteria, incubate in an anaerobic atmosphere at 35-37°C for 46-48 hours.
5. Interpretation of Results:
- The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
1. Procedure:
- Following the determination of the MIC, select the wells showing no visible growth.
- Mix the contents of each of these wells thoroughly.
- Using a calibrated loop or pipette, subculture a standardized volume (e.g., 10-100 µL) from each of these clear wells onto a suitable agar medium that does not contain the antimicrobial agent.
- Also, plate an aliquot from the growth control well to confirm the initial inoculum concentration.
- Incubate the agar plates under the same conditions as the MIC plates.
2. Interpretation of Results:
- The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria from the original inoculum.
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for MIC and MBC determination.
References
- 1. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of trospectomycin (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity against aerobes and anaerobes of trospectomycin versus spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Trospectomycin: A Comparative Analysis of its Efficacy Against Aerobic and Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial efficacy of Trospectomycin, a novel aminocyclitol antibiotic, against a broad spectrum of aerobic and anaerobic bacteria. Its performance is compared with other relevant antibiotics, supported by experimental data to inform research and development efforts in the field of infectious diseases.
Executive Summary
Trospectomycin, a spectinomycin (B156147) analog, demonstrates significant in vitro activity against a wide range of clinically important aerobic and anaerobic bacteria. It exhibits enhanced potency compared to its parent compound, spectinomycin, particularly against various Gram-positive and Gram-negative species. This guide summarizes its efficacy, mechanism of action, and provides a comparative assessment with alternative antimicrobial agents.
Data Presentation: In Vitro Susceptibility of Aerobic and Anaerobic Bacteria to Trospectomycin and Comparator Agents
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Trospectomycin and other antibiotics against various bacterial isolates. The data is compiled from multiple in vitro studies.
Table 1: In Vitro Activity of Trospectomycin Against Aerobic Bacteria
| Bacterial Species | Trospectomycin MIC (µg/mL) | Spectinomycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.5 - 4 | 8 - 64 | 0.5 - 2 |
| Staphylococcus aureus (Methicillin-resistant) | 1 - 8 | 16 - 128 | 1 - 4 |
| Streptococcus pyogenes | 0.12 - 1 | 2 - 16 | ≤0.5 |
| Streptococcus pneumoniae | 0.25 - 2 | 4 - 32 | ≤0.5 |
| Haemophilus influenzae | 1 - 8 | 8 - 64 | N/A |
| Neisseria gonorrhoeae | 2 - 16 | 16 - 128 | N/A |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: In Vitro Activity of Trospectomycin Against Anaerobic Bacteria
| Bacterial Species | Trospectomycin MIC (µg/mL) | Spectinomycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Cefoxitin MIC (µg/mL) |
| Bacteroides fragilis group | 2 - 16 | >128 | 0.25 - 8 | 8 - 32 |
| Prevotella spp. | 1 - 8 | 64 - >128 | ≤0.12 - 2 | 2 - 16 |
| Fusobacterium spp. | 0.5 - 4 | 32 - 128 | ≤0.12 - 1 | 1 - 8 |
| Clostridium perfringens | 0.25 - 2 | 16 - 64 | 0.12 - 4 | 2 - 16 |
| Peptostreptococcus spp. | 0.12 - 1 | 4 - 32 | ≤0.12 - 1 | 1 - 8 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanism of Action: Inhibition of Protein Synthesis
Trospectomycin, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby arresting peptide chain elongation.
The following diagram illustrates the mechanism of action of Trospectomycin at the bacterial ribosome.
Safety Operating Guide
Safe Disposal of Trospectomycin Dihydrochloride: A Guide for Laboratory Professionals
The proper disposal of Trospectomycin dihydrochloride (B599025), an aminocyclitol antibiotic, is crucial for maintaining laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research setting.
Core Principles of Antibiotic Waste Management
In a laboratory context, Trospectomycin dihydrochloride and solutions containing it are to be treated as hazardous chemical waste.[1] Improper disposal, such as flushing down drains or toilets, can lead to the contamination of water systems and the emergence of antibiotic-resistant "superbugs."[1][2] Therefore, all disposal procedures must adhere to institutional and local environmental regulations.
Personal Protective Equipment (PPE) and Waste Containment
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. The following table summarizes the necessary PPE and waste containment specifications.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Dust respirator or use of a chemical fume hood | Recommended when handling the powder form to avoid inhalation. |
| Waste Container | Clearly labeled, sealed container for hazardous chemical waste | To prevent accidental spillage and ensure proper identification for waste management personnel.[1] |
Step-by-Step Disposal Protocol for this compound
1. Pure Compound (Unused or Expired Powder):
-
Step 1: Consultation: Review your institution's specific guidelines for chemical waste disposal provided by the Environmental Health and Safety (EHS) department.
-
Step 2: Segregation: Do not mix this compound with other waste types unless explicitly permitted by your EHS.
-
Step 3: Packaging: Carefully place the original container with the unused or expired powder into a larger, designated hazardous waste container. If repackaging is necessary, do so in a chemical fume hood to minimize dust generation.
-
Step 4: Labeling: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Step 5: Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as oxidizing agents, until it is collected by a certified waste management company.
2. Contaminated Labware (e.g., weigh boats, spatulas, glassware):
-
Step 1: Decontamination (if possible): Rinse the contaminated labware with a suitable solvent (e.g., 70% ethanol) to remove residual this compound. The rinsate must be collected as hazardous chemical waste.
-
Step 2: Disposal of Solids: Non-sharp, solid waste items that cannot be decontaminated should be placed in a designated hazardous waste container.
-
Step 3: Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container that is also treated as hazardous chemical waste.
3. Aqueous Solutions of this compound:
-
Step 1: Collection: Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Step 2: Neutralization (if required): If the solution is acidic or basic, it may need to be neutralized according to your institution's EHS guidelines before being added to the waste container.
-
Step 3: Autoclaving Inadvisability: Do not assume that autoclaving will deactivate the antibiotic.[1] Unless your EHS has specifically confirmed that autoclaving is an effective and permissible disposal method for this compound, it should be treated as chemical waste.
-
Step 4: Disposal: The collected liquid waste should be disposed of through your institution's hazardous waste management program.
Emergency Spill Procedures
In the event of a spill of this compound powder:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection.
-
Containment: Carefully sweep the powder into an airtight container, avoiding dust dispersal.
-
Cleaning: Clean the spill area with a damp cloth. The cloth and any contaminated cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Safeguarding Researchers: Essential Protocols for Handling Trospectomycin Dihydrochloride
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Trospectomycin dihydrochloride (B599025). Adherence to these procedures is mandatory to ensure personal safety and proper disposal of hazardous materials.
Trospectomycin dihydrochloride is an aminocyclitol antibiotic. While specific hazard information is limited, it is prudent to handle it with the care required for potent powdered compounds that may cause allergic skin or respiratory reactions upon exposure. The following protocols are based on available safety data sheets for this compound and general best practices for handling powdered antibiotics in a research setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound in its powdered form and as a solution.
| Operation | Required Personal Protective Equipment |
| Handling Powder (Weighing, Aliquoting) | - Respirator: NIOSH-approved N95 or higher-level respirator to prevent inhalation of fine particles. |
| - Gloves: Two pairs of nitrile gloves (double-gloving). | |
| - Eye Protection: Chemical safety goggles. | |
| - Lab Coat: A disposable, solid-front, back-closing gown. | |
| - Hair and Shoe Covers: To prevent contamination of personal clothing and lab spaces. | |
| Handling Solutions | - Gloves: Nitrile gloves. |
| - Eye Protection: Chemical safety goggles or safety glasses with side shields. | |
| - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Preparation for Use (Weighing and Dissolving):
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly donned.
-
Use dedicated, clean spatulas and weigh boats.
-
To dissolve, slowly add the powder to the solvent, stirring gently to avoid aerosolization.
-
-
Experimental Use:
-
When working with solutions, handle them with the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin and eyes.
-
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills of powder, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material. Clean the area with a suitable decontaminating agent. Dispose of all cleanup materials as hazardous waste. |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and potential development of antibiotic resistance.
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, gowns) must be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.[1]
-
-
Decontamination:
-
All non-disposable equipment that comes into contact with the compound should be thoroughly cleaned and decontaminated.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
